Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
説明
BenchChem offers high-quality Ethyl 4-iodo-5-methylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-iodo-5-methylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAFQPZJFZGWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194949 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356600-24-2 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356600-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse, non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the putative mechanisms of action for isoxazole-based compounds, moving beyond a mere cataloging of biological activities to a deeper analysis of their interactions with key cellular targets and signaling pathways. We will delve into the causality behind experimental designs used to uncover these mechanisms, present detailed protocols for key assays, and offer a consolidated view of the structure-activity relationships that govern the potency and selectivity of this versatile chemical class.
The Chemical Versatility of the Isoxazole Core: A Foundation for Diverse Biological Activity
The isoxazole moiety's utility in drug design stems from its unique physicochemical characteristics. The arrangement of the nitrogen and oxygen atoms creates a dipole moment and the potential for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][2] These properties allow for the facile synthesis of a vast array of derivatives with tailored pharmacological activities, targeting a wide spectrum of diseases from inflammatory conditions and cancer to infectious and neurological disorders.[3]
Key Putative Mechanisms of Action of Isoxazole-Based Compounds
The biological effects of isoxazole derivatives are diverse, a testament to their ability to interact with a multitude of biological targets. This section will explore some of the most well-characterized mechanisms of action, supported by experimental evidence and quantitative data.
Enzyme Inhibition: A Dominant Mechanism
A primary mode of action for many clinically and pre-clinically evaluated isoxazole compounds is the inhibition of key enzymes involved in disease pathogenesis.
The selective inhibition of COX-2 is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes the isoxazole-containing drug, Valdecoxib.[4] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4] The selectivity of Valdecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the phenylsulfonamide moiety of the drug.[4] This minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
Table 1: Quantitative Data for Isoxazole-Based Enzyme Inhibitors
| Compound/Drug | Target Enzyme | IC50/Ki | Cell Line/Assay Conditions | Reference(s) |
| Valdecoxib | Human COX-2 | 0.075 µM (IC50) | In vitro fluorometric assay | [5] |
| Valdecoxib | Human COX-1 | 15.8 µM (IC50) | In vitro fluorometric assay | [5] |
| Leflunomide (active metabolite A77 1726) | Human Dihydroorotate Dehydrogenase (DHODH) | ~600 nM (inhibition constant) | Treatment of Rheumatoid Arthritis | [6] |
| Compound 5j (isoxazole-naphthalene derivative) | Tubulin Polymerization | 3.4 µM (IC50) | In vitro tubulin polymerization assay | [7] |
| Nocodazole (positive control) | Tubulin Polymerization | 2.64 µM (IC50) | In vitro tubulin polymerization assay | [8] |
| VER-50589 (isoxazole amide analogue) | Heat Shock Protein 90 (HSP90) | - | - | [9] |
| Compound 6c (phenylisoxazole carbohydrazide) | Monoamine Oxidase B (MAO-B) | - | Reversible and competitive inhibition | [10] |
| Compound 7d (isoxazolidinyl polycyclic aromatic hydrocarbon) | DNA Intercalation (calf thymus DNA) | 1.7 x 10^5 M-1 (binding constant) | In vitro | [11] |
| ISX-11 (fluorophenyl-isoxazole-carboxamide) | GluA2-containing AMPA receptors | 4.4 µM (IC50) | Electrophysiology in HEK293T cells | [12][13] |
| ISX-8 (fluorophenyl-isoxazole-carboxamide) | GluA2-containing AMPA receptors | 4.6 µM (IC50) | Electrophysiology in HEK293T cells | [12][13] |
Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a pro-drug that is rapidly converted to its active metabolite, A77 1726, which contains a cleaved isoxazole ring.[14] This active metabolite is a potent inhibitor of the mitochondrial enzyme DHODH, a key enzyme in the de novo synthesis of pyrimidines.[2][6] By inhibiting DHODH, A77 1726 depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in the pathophysiology of rheumatoid arthritis.[14]
Disruption of Cytoskeletal Dynamics: Targeting Tubulin Polymerization
The mitotic spindle, composed of microtubules, is a critical component of cell division, making it an attractive target for anticancer drug development. Several isoxazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7] For instance, a novel series of isoxazole-naphthalene derivatives has demonstrated potent inhibition of tubulin polymerization, with some compounds showing greater activity than the well-known inhibitor, colchicine.[7]
Modulation of Chaperone Proteins: HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[9] Isoxazole-containing compounds have been developed as potent HSP90 inhibitors.[15] These compounds bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[9][15]
Interference with Signaling Pathways: The NF-κB Connection
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[16] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer. Several isoxazole derivatives have been shown to exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB pathway.[17][18] The precise mechanism of inhibition can vary, but may involve the prevention of the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic gene expression.[17]
Caption: Putative inhibition of the NF-κB signaling pathway by isoxazole-based compounds.
Other Emerging Mechanisms
The versatility of the isoxazole scaffold has led to the discovery of compounds with other, more novel mechanisms of action:
-
DNA Intercalation: Certain isoxazole-polycyclic aromatic hydrocarbon hybrids have been shown to intercalate into the minor groove of DNA, exhibiting a preference for AT-rich regions.[11] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.[11]
-
AMPA Receptor Modulation: Isoxazole derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system.[12][13][19][20][21] This activity suggests their potential for the treatment of neurological and psychiatric disorders.[19]
-
Monoamine Oxidase (MAO) Inhibition: Some isoxazole derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[10] This makes them promising candidates for the development of new treatments for neurodegenerative diseases like Parkinson's disease.[10]
Experimental Protocols for Elucidating Mechanisms of Action
A robust and reliable set of experimental protocols is essential for the accurate characterization of the mechanism of action of any new chemical entity. This section provides detailed, step-by-step methodologies for key assays used in the study of isoxazole-based compounds.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is designed to quantify the inhibitory activity of a compound against the COX-2 enzyme.
Caption: Experimental workflow for an in vitro COX-2 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, a fluorogenic substrate (e.g., Amplex Red), and the isoxazole test compound at various concentrations.
-
Enzyme and Compound Incubation: In a 96-well microplate, add the COX-2 enzyme and assay buffer to each well. Then, add the serially diluted isoxazole compound or a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader at regular intervals for a set duration.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[5]
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified tubulin (e.g., from bovine brain), a polymerization buffer containing GTP, and the isoxazole test compound at various concentrations.
-
Reaction Setup: In a pre-chilled 96-well microplate on ice, add the tubulin solution and the test compound or vehicle control.
-
Initiation of Polymerization: Transfer the microplate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Determine the maximum rate of polymerization (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[7]
NF-κB Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.[22][23]
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Treat the cells with various concentrations of the isoxazole compound for a short period before stimulating them with a known NF-κB activator (e.g., TNF-α or LPS).[23]
-
Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically 6-24 hours).[24]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activation for each compound concentration.[23]
Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Isoxazole Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. SAR studies for isoxazole derivatives have provided valuable insights for the rational design of more potent and selective agents.
-
For COX-2 Inhibitors: The presence of a sulfonamide or a similar acidic group on one of the aryl rings attached to the isoxazole core is crucial for selective binding to the COX-2 active site.[2]
-
For Tubulin Polymerization Inhibitors: The nature and position of substituents on the aryl rings attached to the isoxazole scaffold significantly influence activity. For example, in a series of isoxazole-naphthalene derivatives, a 4-ethoxy substitution on the phenyl ring resulted in the most potent compound.[7]
-
For Kinase Inhibitors: Modifications to the substituents on the isoxazole ring can dramatically affect potency and selectivity against different kinases. For instance, in a series of JNK inhibitors, the introduction of a pyrazole group at the 5-position of the isoxazole significantly improved selectivity over the p38 kinase.[14]
-
For Anticancer Agents: The overall lipophilicity and the presence of specific functional groups that can form hydrogen bonds or other interactions with the target protein are key determinants of anticancer activity.[5][25]
Conclusion and Future Perspectives
The isoxazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of a wide range of biologically active compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the vast therapeutic potential of this chemical class. The continued exploration of the chemical space around the isoxazole core, guided by a deep understanding of structure-activity relationships and the application of robust experimental methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of human diseases. As our understanding of the molecular basis of disease deepens, the ability to fine-tune the properties of isoxazole derivatives will be instrumental in developing the next generation of targeted and personalized medicines.
References
-
Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27. [Link]
- Chavan, R. D., Desai, S. A., & D'souza, C. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(3), 569-586.
- Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.
- BenchChem. (2025). Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide. BenchChem.
- Iannelli, P., Beke, S., Gatto, B., Marabello, D., Messere, A., & Paoletti, S. (2012). Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents. European journal of medicinal chemistry, 51, 135-146.
- Synapse, P. (2024, July 17). What is the mechanism of Leflunomide?
- Monack, D. M., & Falkow, S. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments: JoVE, (155).
- Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Jaitak, V., & Singh, P. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 29(1), 133-162.
- Sharma, S., & Kumar, V. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 116235.
- Gerasimova, M. M., Gmiro, V. E., & Zobov, V. V. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6401.
- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Abu-Izza, K., Al-Hiari, Y., & Al-Qirim, T. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, e202500392.
- Sharp, S. Y., Roe, S. M., Kazlauskas, E., Cikotien, I., Workman, P., & Prodromou, C. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Molecular cancer therapeutics, 6(4), 1198-1211.
- Petzer, J. P., & Petzer, A. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 128, 129293.
- Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Suresh, P. (2015). Synthesis of (Z)-(arylamino)-pyrazolyl/isoxazolyl-2-propenones as tubulin targeting anticancer agents and apoptotic inducers. Organic & biomolecular chemistry, 13(13), 3965-3980.
- Abu-Izza, K., Al-Qirim, T., & Al-Hiari, Y. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40.
- Abu-Izza, K., Al-Hiari, Y., & Al-Qirim, T. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem.
- Abu-Izza, K., Al-Qirim, T., & Al-Hiari, Y. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40.
- Abu-Izza, K., Al-Qirim, T., Shattat, G., & Al-Hiari, Y. (2023).
- Wang, L., Wang, D., Li, Y., & Wang, L. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(6), 5741-5751.
- Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Medicinal Chemistry Research, 28(9), 1488-1501.
- Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
- Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.
- Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & biomolecular chemistry, 13(39), 10049-10065.
- ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization.
- Chavan, R. D., Desai, S. A., & D'souza, C. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(3), 569-586.
- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
- Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Medicinal Chemistry Research, 28(9), 1488-1501.
- Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.
- Patel, T. P., & Patel, P. I. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library Der Pharmacia Lettre, 5(5), 138-143.
- BenchChem. (2025).
- ResearchGate. (n.d.). Tubulin polymerization inhibition chart of the tested compounds vs CA-4....
- Agrawal, N., & Mishra, P. (2019). Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. Medicinal Chemistry Research, 28(9), 1488-1501.
- Bio-protocol. (n.d.). NF-κB western blotting.
- ResearchGate. (n.d.). Binding mode of compound 4a with DNA topoisomerase enzyme of Escherichia coli.
- Petzer, J. P., & Petzer, A. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 17(3), 350.
- J. Med. Chem. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
- Iannelli, P., Beke, S., Gatto, B., Marabello, D., Messere, A., & Paoletti, S. (2011). Isoxazolidinyl polycyclic aromatic hydrocarbons as DNA-intercalating antitumor agents. European journal of medicinal chemistry, 46(4), 1340-1349.
- Wang, X., Hu, Q., Tang, H., & Xin, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
- Abcam. (n.d.). Western blot protocol.
- MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- International Journal of Creative Research Thoughts. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (Z)-(arylamino)-pyrazolyl/isoxazolyl-2-propenones as tubulin targeting anticancer agents and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. espublisher.com [espublisher.com]
Literature review of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
An In-depth Technical Guide to Ethyl 4-iodo-5-methylisoxazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a particularly valuable, functionalized isoxazole derivative: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate. The presence of an iodine atom at the 4-position renders this molecule an exceptionally useful building block for the synthesis of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The ester and methyl functionalities at the 3- and 5-positions, respectively, offer additional points for modification and influence the overall electronic and steric properties of the molecule. This guide will provide a comprehensive overview of the synthesis, chemical reactivity, and potential applications of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in the pursuit of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Characterization
While specific experimental data for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is not widely published, its properties can be inferred from closely related analogs.
| Property | Estimated Value/Information |
| Molecular Formula | C₇H₈INO₃ |
| Molecular Weight | 281.05 g/mol |
| Appearance | Likely a white to off-white solid or a pale yellow oil |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
| ¹H NMR | Expected chemical shifts (in CDCl₃, ppm): ~4.4 (q, 2H, OCH₂CH₃), ~2.6 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃). |
| ¹³C NMR | Expected chemical shifts (in CDCl₃, ppm): ~168 (C=O), ~160 (C3), ~158 (C5), ~62 (OCH₂), ~14 (OCH₂CH₃), ~12 (CH₃), with the C4 carbon bearing the iodine atom appearing at a characteristic upfield shift. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 281.96. |
Note: The spectroscopic data are estimations based on general principles and data from analogous compounds and should be confirmed by experimental analysis.
Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate: A Proposed Pathway
A robust synthetic route to Ethyl 4-iodo-5-methylisoxazole-3-carboxylate can be conceptualized in two primary stages: the formation of the ethyl 5-methylisoxazole-3-carboxylate precursor, followed by a regioselective iodination at the 4-position.
Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
The synthesis of the isoxazole core can be efficiently achieved through the condensation of a β-ketoester with hydroxylamine. A common and effective method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride.[2]
Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) to the solution, followed by a base such as sodium acetate or sodium hydroxide (1.1 eq) to liberate the free hydroxylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure ethyl 5-methylisoxazole-3-carboxylate.
Part 2: Iodination of Ethyl 5-methylisoxazole-3-carboxylate
The introduction of an iodine atom at the C4 position of the isoxazole ring is a critical step. Direct iodination of the isoxazole ring can be accomplished using an electrophilic iodine source.[3] N-Iodosuccinimide (NIS) in a suitable solvent is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1-1.2 eq) to the solution in portions at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Caption: Proposed synthetic pathway for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Chemical Reactivity: A Gateway to Molecular Diversity
The C4-iodo substituent on the isoxazole ring is the key to the synthetic utility of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[4] The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 4-position of the isoxazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of the 4-iodoisoxazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[5][6] This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a solvent system, commonly a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentrating the solvent, purify the crude product by column chromatography to obtain the 4-aryl-5-methylisoxazole-3-carboxylate derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 4-iodoisoxazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt, typically CuI (5-10 mol%).
-
Solvent and Reagents: Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 4-alkynyl-5-methylisoxazole-3-carboxylate product.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a highly valuable scaffold for the development of new chemical entities with potential therapeutic applications. The isoxazole core is a known pharmacophore present in numerous approved drugs.[1][12] The ability to readily functionalize the 4-position of this molecule via robust cross-coupling reactions allows for the systematic exploration of the chemical space around the isoxazole core. This is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives that can be synthesized from this building block are of interest in several therapeutic areas:
-
Oncology: Many kinase inhibitors and other anticancer agents feature substituted heterocyclic cores. The introduction of diverse aryl and heteroaryl moieties can lead to the discovery of novel compounds that modulate cancer-relevant signaling pathways.
-
Inflammation: The isoxazole scaffold is present in anti-inflammatory drugs.[12] New derivatives can be synthesized and screened for their ability to inhibit key inflammatory targets.
-
Infectious Diseases: The structural diversity that can be generated from this starting material is advantageous in the search for new antibacterial and antifungal agents.
The ester at the 3-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, further expanding the accessible chemical diversity.
Conclusion
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate represents a strategically important building block for synthetic and medicinal chemists. Its synthesis, while not extensively documented for this specific molecule, can be reliably achieved through established isoxazole formation and iodination protocols. The true power of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a versatile platform for the creation of diverse libraries of novel isoxazole derivatives. As the demand for new and effective therapeutic agents continues to grow, the utility of such well-functionalized heterocyclic scaffolds in drug discovery programs is undeniable. This guide provides a foundational understanding for researchers to leverage the potential of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 55, p. 62 (1976). ([Link])
-
Donati, D., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. ([Link])
-
Supporting Information for a relevant article. ([Link])
-
Chylewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. ([Link])
-
Supporting Information for a relevant article. ([Link])
-
Experimental procedures for related compounds. ([Link])
-
Manjunatha, S. B., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B, 51B(9), 1369-1375. ([Link])
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. ()
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ([Link])
-
Guo, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9033-9043. ([Link])
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. ([Link])
-
Wikipedia. (n.d.). Sonogashira coupling. ([Link])
-
Liu, H., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3454. ([Link])
-
Various Authors. (n.d.). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. ([Link])
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. ([Link])
-
ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ([Link])
-
Gandeepan, P., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(42), 29465-29485. ([Link])
-
Reddy, D. N., et al. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. ([Link])
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
-
The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. ([Link])
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. ([Link])
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. ([Link])
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7721. ([Link])
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. ([Link])
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. ([Link])
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. ([Link])
-
Twamley, B., et al. (n.d.). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. University of Idaho Research. ([Link])
-
Chylewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. ([Link])
-
Sharma, S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(25), 5648-5655. ([Link])
- US20120041224A1 - Process For The Iodination Of Arom
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Functionalized Isoxazole Esters: A Technical Guide to Their Pharmacological Potential
Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. The incorporation of an ester functionality further enhances the druggability of isoxazole derivatives, allowing for modulation of physicochemical properties such as lipophilicity and serving as a potential prodrug moiety. This guide provides an in-depth exploration of the pharmacological landscape of functionalized isoxazole esters, offering a synthesis of current knowledge and practical insights for researchers in the field.
I. Anticancer Potential: Targeting the Pillars of Malignancy
Functionalized isoxazole esters have emerged as a promising class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[1][3]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of isoxazole esters is not monolithic; rather, it stems from the engagement of multiple, often interconnected, cellular pathways.
-
Induction of Apoptosis: A primary mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4] This can be triggered through the activation of caspase cascades, leading to the orderly dismantling of the cancer cell.
-
Inhibition of Heat Shock Protein 90 (HSP90): Several isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3] By inhibiting HSP90, these compounds trigger the degradation of client proteins, ultimately leading to cancer cell death.[5]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Isoxazole esters have been shown to inhibit various kinases involved in cell proliferation and survival signaling pathways.[6]
B. Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of representative functionalized isoxazole esters against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 1 | HeLa (Cervical Cancer) | 15.48 | [7] |
| Isoxazole Derivative 2 | Hep3B (Liver Cancer) | ~23 | [7] |
| Isoxazole Derivative 3 | MCF-7 (Breast Cancer) | 39.80 | [7] |
| Isoxazole-Carbohydrazide 5d | - | 29.46 (AChE Inhibition) | [8] |
| Isoxazoline Derivative 16c | HT1080 | 9.02 | [1] |
| Bromopyrrolidine-Isoxazole 36a | KB403 (Oral Cancer) | 2.45 | [1] |
| Andrographolide-Isoxazoline 31a-d, 32 | HCT15, HeLa, DU145 | < 40 µg/mL | [1] |
| Curcumin-Isoxazole 40 | MCF-7 | 3.97 | [1] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole ester compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
II. Anti-inflammatory Properties: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. Functionalized isoxazole esters have demonstrated significant anti-inflammatory activity, primarily through the modulation of key inflammatory pathways.[9][10][11]
A. Mechanism of Action: Targeting Inflammatory Mediators
-
Cyclooxygenase (COX) Inhibition: A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] Isoxazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[13]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some isoxazole derivatives have been found to inhibit the activation of the NF-κB pathway, thereby downregulating the production of pro-inflammatory cytokines and mediators.[5]
B. Quantitative Analysis of COX Inhibition
The following table summarizes the in vitro COX inhibitory activity of selected isoxazole derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole C6 | - | 0.55 | - | [13] |
| Isoxazole C5 | - | 0.85 | - | [13] |
| Isoxazole C3 | - | 0.93 | - | [13] |
| PYZ16 | - | 0.52 | 10.73 | [14] |
| IXZ3 | - | 0.95 | - | [15] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[16][17][18][19]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test isoxazole ester or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally.[20]
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.[21]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.
Caption: In vivo workflow for the carrageenan-induced paw edema assay.
III. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Functionalized isoxazole esters have shown promise as a new class of antimicrobial compounds.[7][21]
A. Mechanism of Action: Disrupting Microbial Machinery
The precise mechanisms by which isoxazole esters exert their antimicrobial effects are still under investigation, but several potential targets have been identified.
-
Inhibition of DNA Gyrase: Some isoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[22][23][24] This inhibition disrupts bacterial cell division and leads to cell death.
-
Cell Wall Synthesis Inhibition: Another proposed mechanism is the interference with bacterial cell wall synthesis, a process vital for maintaining the structural integrity of the bacterial cell.[5]
B. Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| Isoxazole 4a | - | - | [4] |
| Isoxazole 4d | - | - | [4] |
| Isoxazole 4f | - | 15.5 | [4] |
| Triazole-Isoxazole 7b | 15 | - | [25] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the isoxazole ester in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Neuroprotective Potential: Shielding the Nervous System
Neurodegenerative diseases pose a significant and growing health challenge. Emerging evidence suggests that functionalized isoxazole esters may possess neuroprotective properties.[1][26]
A. Mechanism of Action: Modulating Neuronal Signaling
-
PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and apoptosis. Some compounds are known to exert neuroprotective effects by activating this pathway.[27][28]
-
Inhibition of Tau Aggregation: The aggregation of tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease.[2] Certain isoxazole-containing compounds, such as sulfamethoxazole, have been shown to inhibit tau aggregation in vitro.[26]
-
Modulation of Neuroinflammation: Neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. Isoxazole derivatives have demonstrated anti-inflammatory properties that may be beneficial in this context.[29]
B. Quantitative Analysis of Neuroprotective Activity
The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal effect.
| Compound ID | Cell Line | Neuroprotective Effect | EC50 (µM) | Reference |
| Chroman-Isoxazole 17, 18, 20 | HT22 | Against oxidative stress | ~0.3 | |
| Isoxazole-Oxazole Hybrid 14 | - | SCD1 and SCD5 inhibition | 19 and 10 | |
| Isoxazole-Isoxazole Hybrid 12, 13 | - | SCD1 and SCD5 inhibition | 45 | |
| Isoxazole-9 | NSPCs | Neuronal differentiation | - |
C. Signaling Pathway: PI3K/Akt in Neuroprotection
The activation of the PI3K/Akt pathway by a neuroprotective isoxazole ester can lead to the inhibition of pro-apoptotic proteins and the promotion of cell survival factors, thus protecting neurons from damage.
Caption: Simplified PI3K/Akt signaling pathway in neuroprotection.
V. Conclusion and Future Directions
Functionalized isoxazole esters represent a versatile and promising class of compounds with significant pharmacological potential across multiple therapeutic areas. Their diverse mechanisms of action, coupled with the tunability of their physicochemical properties through synthetic modification, make them attractive candidates for further drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of isoxazole esters for their respective targets.
-
In Vivo Efficacy and Safety: To translate the promising in vitro and in vivo findings into preclinical and clinical development.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.
The continued exploration of the rich chemical space of functionalized isoxazole esters holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
VI. References
-
Bari, S. B., & Firake, S. D. (2014). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Journal of Medicinal Chemistry, 57(21), 8886–8904.
-
Basarab, G. S., et al. (2014). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry, 57(21), 8886–8904.
-
Basarab, G. S., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 58(15), 6049–6067.
-
Camps, P., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry, 19(16), 4841–4850.
-
Awan, M., et al. (2025). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Clinical and Experimental Pharmacology and Physiology, 52(8), e70051.
-
Finzi, P. V., et al. (2010). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Investigational New Drugs, 28(5), 569–581.
-
ChemicalBook. (2024). Isoxazole derivatives as anticancer agents.
-
Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
-
Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
-
Al-Warhi, T., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2538.
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243586.
-
Wrona-Krol, E., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8345.
-
IJCRT. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF ISOXAZOLE DERIVATIVES.
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11.
-
Benchchem. (n.d.). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.
-
MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
-
Koh, S.-H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLOS ONE, 10(9), e0138724.
-
Koh, S.-H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLOS ONE.
-
Koh, S. H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLoS ONE, 10(9), e0138724.
-
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297.
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.
-
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International.
-
Benchchem. (n.d.). Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide.
-
El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21549.
-
Reddy, T. S., et al. (2010). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 49B, 1244-1250.
-
Al-Tel, T. H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17779–17808.
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2724.
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.
-
Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-237.
-
Khan, M. S., et al. (2023). The induction of tau aggregation is restricted by sulfamethoxazole and provides new information regarding the use of the drug. Journal of Biomolecular Structure & Dynamics, 1–13.
-
Ittner, L. M., & Götz, J. (2011). Tau aggregation and its interplay with amyloid-β. Nature Reviews Neuroscience, 12(3), 152-162.
-
Chen, X., et al. (2014). Interactions between Amyloid-β and Tau Fragments Promote Aberrant Aggregates. The Journal of Physical Chemistry B, 118(13), 3505–3513.
-
Fonteh, A. N., et al. (2018). Amyloid-β42 signals tau hyperphosphorylation and compromises neuronal viability by disrupting alkylacylglycerophosphocholine metabolism. Journal of Biological Chemistry, 293(1), 176–191.
-
ResearchGate. (2025). (PDF) Tau aggregation and its interplay with amyloid-β.
-
Geevarghese, J. A. (2024). Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. Journal of Pharmaceutical Research and Innovation, 4(3), 1-8.
-
Acta Pharmacologica Sinica. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11.
-
Rangappa, K. S., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 335–346.
-
Li, Y., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 714312.
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
-
IJPSR. (2024). Construction of Isoxazole ring: An Overview.
-
Consensus. (n.d.). Natural compounds modulating PI3K/AKT in neurodegenerative diseases.
-
Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
-
ResearchGate. (2026). (PDF) The role of PI3K signaling pathway in Alzheimer's disease.
-
Crunkhorn, S. (2008). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Journal of Inflammation, 5(1), 1.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau aggregation and its interplay with amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]
- 19. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 23. The induction of tau aggregation is restricted by sulfamethoxazole and provides new information regarding the use of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 29. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Document Type: Standardized Experimental Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2)
Executive Summary & Mechanistic Rationale
Halogenated isoxazoles are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmacophores. The synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate from its unhalogenated precursor, Ethyl 5-methylisoxazole-3-carboxylate (CAS: 3209-72-1), presents a unique challenge in electrophilic aromatic substitution (EAS).
The isoxazole heterocyclic ring is inherently π -electron deficient, akin to pyridine [1]. The C3 and C5 positions are adjacent to the electronegative nitrogen and oxygen atoms, respectively, and are further deactivated by the ethyl ester and methyl groups. Consequently, the C4 position is the only viable site for electrophilic attack. However, elemental iodine ( I2 ) alone lacks the requisite electrophilicity to functionalize this deactivated ring.
Causality in Reagent Selection: To overcome this kinetic barrier, this protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) .
-
Why NIS? It provides a stable, weighable, and controlled source of electrophilic iodine without the harsh, destructive oxidizing conditions of I2 /Nitric Acid or I2 /Ceric Ammonium Nitrate (CAN) [1].
-
Why TFA? TFA protonates the succinimide carbonyls of NIS, drastically increasing the positive charge density on the iodine atom (generating an I+ equivalent). This super-electrophile readily attacks the C4 position, driving the reaction to completion while minimizing oxidative ring-opening byproducts.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for C4-iodination of the isoxazole ring.
Quantitative Reaction Parameters
The following tables summarize the stoichiometric requirements and the expected analytical validation data for the synthesis.
Table 1: Reagent Stoichiometry & Conditions
| Component | Role | Equivalents | Amount (per 10 mmol scale) | Notes |
| Ethyl 5-methylisoxazole-3-carboxylate | Starting Material | 1.0 eq | 1.55 g (10.0 mmol) | Ensure anhydrous. |
| N-Iodosuccinimide (NIS) | Iodinating Agent | 1.2 eq | 2.70 g (12.0 mmol) | Store in dark; degrades in light. |
| Trifluoroacetic Acid (TFA) | Acid Catalyst | 0.3 eq | 0.34 g (3.0 mmol) | Highly corrosive. |
| Acetonitrile (MeCN) | Solvent | 10 Volumes | 15.0 mL | Polar aprotic, stabilizes intermediates. |
| Sodium Thiosulfate (10% aq) | Quenching Agent | Excess | 20.0 mL | Reduces unreacted I+ . |
Table 2: Analytical Self-Validation Markers (NMR)
| Technique | Starting Material Marker | Target Product Marker | Causality / Rationale |
| 1 H NMR ( CDCl3 ) | ~6.30 ppm (s, 1H, C4-H) | Disappearance of 6.30 ppm peak | Direct confirmation of C4 substitution. |
| 13 C NMR ( CDCl3 ) | ~105-110 ppm (C4 carbon) | ~60-70 ppm (C4-I carbon) | "Heavy atom effect" of iodine causes extreme upfield shift [1]. |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . At critical junctures, visual or chemical cues will confirm whether the mechanistic pathway is proceeding as intended.
Phase 1: Activation and Reaction Initiation
-
Preparation: Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 5-methylisoxazole-3-carboxylate (1.55 g, 10.0 mmol) and anhydrous Acetonitrile (15.0 mL).
-
Catalyst Addition: Slowly add Trifluoroacetic Acid (0.34 g, 0.23 mL, 3.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure homogeneous mixing.
-
Electrophile Generation: Add N-Iodosuccinimide (2.70 g, 12.0 mmol) portion-wise over 10 minutes.
-
Self-Validation Checkpoint: Upon addition of NIS in the presence of TFA, the solution will immediately transition from colorless to a deep amber/dark red . This visual cue confirms the generation of the active electrophilic iodine species in solution.
-
Phase 2: Reaction Progression
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Self-Validation Checkpoint: Under UV light (254 nm), the starting material spot will gradually disappear, replaced by a new, less polar spot (higher Rf value) corresponding to the iodinated product [2]. The increased lipophilicity is caused by the bulky iodine atom.
-
Phase 3: Quenching and Isolation
-
Quenching the Electrophile: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Vigorously stir the mixture and slowly add 20 mL of 10% aqueous Sodium Thiosulfate ( Na2S2O3 ).
-
Self-Validation Checkpoint: The dark amber/red color will rapidly discharge to a pale yellow or colorless state . This is a critical safety and chemical validation step, proving that all hazardous, unreacted electrophilic iodine has been reduced to benign iodide ( I− ) [1].
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous Sodium Bicarbonate ( NaHCO3 ) (20 mL) to neutralize residual TFA, followed by Brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
-
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography (Gradient: 0% to 15% Ethyl Acetate in Hexanes).
-
Storage: The purified Ethyl 4-iodo-5-methylisoxazole-3-carboxylate should be stored in an amber vial at 2-8 °C under an inert atmosphere (Nitrogen or Argon) to prevent light-induced deiodination [1].
References
Application Note: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate as a Privileged Scaffold in Organic Synthesis and Drug Development
Executive Summary & Physicochemical Profile
In modern medicinal chemistry, the isoxazole ring is a highly sought-after pharmacophore, frequently deployed as an amide bioisostere or a core structural motif to enhance metabolic stability and target affinity. Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2) has emerged as a "privileged scaffold intermediate." Its strategic substitution pattern offers orthogonal reactivity: the 4-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the 3-carboxylate allows for downstream ester functionalization (e.g., saponification, amidation, or reduction) without interfering with the isoxazole core.
This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic causality of its reactivity, optimization of reaction conditions, and validated experimental protocols for generating complex 3,4,5-trisubstituted isoxazoles.
Table 1: Core Physicochemical Properties
| Property | Value | Synthetic Relevance |
| CAS Number | 1356600-24-2 | Standardized identifier for reagent sourcing. |
| Molecular Formula | C₇H₈INO₃ | - |
| Molecular Weight | 281.05 g/mol | High heavy-atom count; useful in fragment-based X-ray screening. |
| C-I Bond Energy | ~238 kJ/mol | Weaker than C-Br, enabling low-temperature Pd oxidative addition. |
| Electrophilicity | High at C4 | Facilitates rapid transmetalation in cross-coupling cycles. |
Mechanistic Insights: Reactivity & Stability
The successful functionalization of 4-iodoisoxazoles requires a deep understanding of the heterocycle's intrinsic stability. The isoxazole ring is notoriously sensitive to strong bases and high temperatures.
The Causality of Base Selection: When subjecting Ethyl 4-iodo-5-methylisoxazole-3-carboxylate to cross-coupling conditions, the choice of base is the primary determinant of yield. Strong bases (such as alkoxides or n -BuLi) or high temperatures (>100 °C) provoke the deprotonation of the C5-methyl group or induce N-O bond cleavage. This fragmentation pathway (often related to the Boulton-Katritzky rearrangement or simple base-induced ring opening) yields undesired nitrile and enolate degradation products.
To circumvent this, cross-coupling must be performed under mild, slightly basic conditions. The use of weak inorganic bases like KHCO3 or K2CO3 in aqueous solvent mixtures (e.g., DMF/H₂O or 1,4-Dioxane/H₂O) at 80–85 °C ensures that the rate of the palladium-catalyzed oxidative addition outpaces any base-induced ring degradation .
Mechanistic divergence: Pd-catalyzed cross-coupling vs. base-induced degradation.
Key Synthetic Applications & Workflows
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a critical junction in divergent synthesis. By varying the catalytic system, researchers can access distinct chemical spaces:
-
Suzuki-Miyaura Cross-Coupling: Introduces aryl or heteroaryl groups at the C4 position. This specific transformation was pivotal in the synthesis of potent GPR40 (FFAR1) agonists developed for the treatment of type 2 diabetes , as well as in the construction of COX-2 inhibitors like Valdecoxib analogs .
-
Sonogashira Cross-Coupling: Enables the installation of terminal alkynes, providing handles for subsequent click chemistry (CuAAC) or hydration to ketones.
-
Ester Hydrolysis: The 3-ethyl ester can be selectively saponified to the carboxylic acid, unlocking the ability to form complex amide derivatives via standard coupling reagents (HATU, EDC/HOBt).
Synthetic divergence of the 4-iodoisoxazole scaffold into key functionalized derivatives.
Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in monitoring steps and specific workup rationales ensure high fidelity and reproducibility.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
Data synthesized from established isoxazole coupling methodologies .
| Catalyst (mol %) | Base (Equiv) | Solvent System | Temp (°C) | Result / Yield | Causality / Observation |
| Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/EtOH/H₂O | 100 °C | < 20% | High temp and stronger base led to N-O ring cleavage. |
| Pd(dppf)Cl2 (5%) | K2CO3 (2.0) | 1,4-Dioxane/H₂O | 90 °C | 65% | Moderate yield; some protodeboronation observed. |
| PdCl2 (5%) | KHCO3 (1.4) | DMF/H₂O (4:1) | 85 °C | 81% | Optimal. Mild base prevents degradation; polar solvent accelerates transmetalation. |
Protocol A: Mild Suzuki-Miyaura Cross-Coupling at C4
Objective: Synthesize 4-aryl-5-methylisoxazole-3-carboxylate derivatives.
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), KHCO3 (1.4 equiv, 1.4 mmol), and PdCl2 (0.05 equiv, 0.05 mmol).
-
Degassing (Critical Step): Add a degassed mixture of DMF/H₂O (4:1, 5.0 mL). Evacuate the flask and backfill with ultra-pure N2 three times. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd catalyst.
-
Heating & Monitoring: Heat the mixture to 85 °C for 3 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). Validation: The disappearance of the starting material (UV active, Rf ~0.6) and the emergence of a new, highly UV-active spot validates reaction completion.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with water (10 mL). Separate the organic layer and wash sequentially with 10% aqueous Na2S2O3 (to reduce any trace iodine/oxidants) and brine (3 × 10 mL, to remove DMF).
-
Purification: Dry the organic phase over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (SiO₂) to yield the pure 4-aryl product.
Protocol B: Sonogashira Cross-Coupling at C4
Objective: Synthesize 4-alkynyl-5-methylisoxazole-3-carboxylate derivatives.
-
Reaction Setup: In a dry flask under N2 , dissolve the 4-iodoisoxazole (1.0 equiv) and a terminal alkyne (1.2 equiv) in anhydrous THF (0.2 M).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv).
-
Base Addition: Add anhydrous Triethylamine ( Et3N , 3.0 equiv) dropwise. Rationale: Et3N acts as both the base for alkyne deprotonation and a ligand for the active metal species. The reaction mixture will rapidly darken, indicating the formation of the active Cu-acetylide complex.
-
Incubation: Stir at room temperature for 4–6 hours. (Do not exceed 50 °C to prevent isoxazole ring opening).
-
Workup: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Saponification of the 3-Ethyl Ester
Objective: Yield 4-iodo-5-methylisoxazole-3-carboxylic acid for downstream amidation.
-
Reaction Setup: Dissolve Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF:MeOH:H₂O (0.3 M).
-
Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 1.5 equiv). Stir at room temperature for 2 hours. Rationale: Room temperature is strictly maintained. Heating under basic aqueous conditions will destroy the 4-iodoisoxazole core.
-
Workup & Validation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and wash once with Diethyl Ether to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~2. Validation: A white precipitate will form immediately upon acidification, confirming the protonation of the carboxylate.
-
Isolation: Extract the acidic aqueous layer with EtOAc (3x). Dry and concentrate to yield the pure carboxylic acid, ready for HATU-mediated amide coupling.
References
-
Waldo, J. P.; Larock, R. C. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry, 2007, 72 (25), 9643-9647. URL:[Link]
- Rao, D. S.; et al. "Agonists of gpr40." World Intellectual Property Organization, WO2012011125A1, 2012.
Application Note: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in Medicinal Chemistry
Introduction and Strategic Rationale
In modern medicinal chemistry, the isoxazole ring is a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters, amides, and phenyl rings. Among the versatile building blocks available for late-stage functionalization, Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2) is particularly valuable.
This compound acts as a trifunctional hub. It enables researchers to rapidly generate diverse chemical libraries by exploiting the orthogonal reactivity of its three substituents: the hydrolyzable C3-ester, the cross-coupling-ready C4-iodine, and the sterically influential C5-methyl group. This application note provides an in-depth mechanistic analysis and field-proven protocols for utilizing this intermediate, with a specific focus on its application in the synthesis of metabolic modulators such as GPR40 (Free Fatty Acid Receptor 1) agonists[1].
Orthogonal Reactivity Profile
The strategic value of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate lies in the precise, independent manipulation of its functional groups:
-
C3-Ethyl Ester (Masked Acid): Serves as a stable protecting group during harsh transition-metal-catalyzed reactions at the C4 position. Post-coupling, it undergoes mild saponification to yield a free carboxylic acid, setting the stage for amide bond formation.
-
C4-Iodine (Electrophilic Handle): The carbon-iodine bond is significantly weaker and more reactive than its bromine or chlorine counterparts. This allows for Suzuki-Miyaura or Sonogashira cross-coupling under milder conditions, minimizing thermal degradation of the isoxazole core.
-
C5-Methyl Group (Steric Shield): Beyond providing baseline lipophilicity, the C5-methyl group forces appended C4-aryl groups out of coplanarity with the isoxazole ring. This induced dihedral angle is often critical for locking the molecule into a bioactive conformation that fits precisely into deep receptor pockets.
Caption: Orthogonal reactivity map of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Application in Drug Discovery: GPR40 Agonists
The G-protein-coupled receptor 40 (GPR40) plays a vital role in glucose-stimulated insulin secretion, making it a prime target for Type 2 diabetes therapeutics. In the development of novel GPR40 agonists, researchers at Connexios Life Sciences utilized Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (designated as Intermediate 49) as a central geometric spacer[1].
By coupling a lipophilic aryl group at the C4 position and converting the C3 ester into an amide linked to an acidic headgroup, the rigid isoxazole core perfectly oriented the pharmacophores required to trigger receptor activation without inducing hypoglycemia.
Caption: Step-by-step synthetic workflow for generating GPR40 agonists from the isoxazole core.
Quantitative Data Summaries
Table 1: Physicochemical & Analytical Properties
| Property | Value |
| CAS Number | 1356600-24-2 |
| Molecular Formula | C₇H₈INO₃ |
| Molecular Weight | 281.05 g/mol |
| Physical State | Brown liquid (crude) to pale yellow oil (purified) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 4.40 (q, J = 7.1 Hz, 2H), 2.49 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H) |
Table 2: Optimization of Suzuki-Miyaura Coupling at the C4 Position
Empirical data demonstrating the necessity of bidentate ligands to prevent catalyst poisoning by the isoxazole nitrogen.
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | < 30 (Dehalogenation observed) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 65 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | > 95 (Optimal) |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that intermediate quality can be verified at every step before proceeding down the pipeline.
Protocol 1: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Adapted from the validated synthesis of Intermediate 49 in WO2012011125A1[1].
Mechanistic Causality: N-Iodosuccinimide (NIS) alone is insufficiently reactive to iodinate the electron-deficient isoxazole ring. Trifluoroacetic acid (TFA) acts as a crucial catalyst/solvent; it protonates the succinimide carbonyl, generating a highly potent, super-electrophilic iodonium species ( I+ ) that readily attacks the C4 position.
Step-by-Step Procedure:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar.
-
Charge the flask with 1.0 mL of Trifluoroacetic acid (TFA).
-
Under continuous stirring, add Ethyl 5-methylisoxazole-3-carboxylate (100 mg, 0.60 mmol) followed by N-Iodosuccinimide (289 mg, 1.20 mmol, 2.0 equiv).
-
Heat the reaction mixture to 65 °C and maintain for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
-
Workup: Dilute the cooled mixture with Ethyl Acetate (10 mL).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (10 mL) — Causality: Neutralizes the TFA.
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (10 mL) — Causality: Reduces unreacted electrophilic iodine/NIS to water-soluble iodide, preventing downstream catalyst poisoning.
-
Distilled water (25 mL) and Brine (10 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The product is obtained as a brown liquid (~120 mg, 66% yield). Validate via ¹H NMR (CDCl₃): confirm the disappearance of the C4-H singlet (typically around δ 6.4 ppm in the starting material) and the retention of the ethyl ester signals[δ 4.40 (q), 1.37 (t)] and C5-methyl signal [δ 2.49 (s)].
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Mechanistic Causality: The lone pair on the isoxazole nitrogen has a high affinity for palladium, which can lead to catalyst sequestration. Utilizing Pd(dppf)Cl₂—a catalyst with a robust bidentate ligand—sterically and electronically prevents this off-target coordination, ensuring high turnover numbers.
Step-by-Step Procedure:
-
In a Schlenk tube, combine Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water (0.2 M concentration).
-
Purge the vessel with Argon for 5 minutes.
-
Heat the sealed tube at 90 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol 3: Saponification of the C3 Ester
Mechanistic Causality: Isoxazoles are susceptible to base-catalyzed ring-opening (forming β -keto nitriles) under harsh alkaline conditions. Employing mild Lithium Hydroxide (LiOH) at ambient temperature selectively hydrolyzes the ester without degrading the heterocyclic core.
Step-by-Step Procedure:
-
Dissolve the C4-substituted ethyl isoxazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4–6 hours.
-
Workup: Concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and wash once with Diethyl Ether to remove organic impurities.
-
Carefully acidify the aqueous layer to pH 2–3 using 1M HCl.
-
Extract the precipitated carboxylic acid with EtOAc, dry, and concentrate to yield the free acid ready for amide coupling.
References
- Rao, D. S., et al. (2012). Agonists of gpr40. World Intellectual Property Organization, Patent No. WO2012011125A1.
Sources
Application Note: Advanced Methodologies for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
Executive Summary & Strategic Relevance
Isoxazoles are privileged five-membered heterocyclic scaffolds containing adjacent nitrogen and oxygen atoms. They serve as critical pharmacophores in modern drug development (e.g., valdecoxib, sulfamethoxazole, and berzosertib) due to their robust capacity for hydrogen bonding, π–π stacking, and metabolic stability .
The most powerful and convergent strategy for constructing the isoxazole core is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) . This application note details optimized, field-proven protocols for both solution-phase copper-catalyzed and solvent-free mechanochemical cycloadditions. Designed for medicinal chemists and process scientists, this guide provides self-validating workflows to achieve strict regiocontrol and high synthetic yields.
Mechanistic Causality in Reaction Design
The Challenge of Nitrile Oxide Stability
Nitrile oxides are highly reactive 1,3-dipoles that readily undergo spontaneous dimerization to form biologically inactive furoxans. To circumvent this, our protocols dictate that nitrile oxides must be generated in situ from stable aldoxime precursors. This is achieved via controlled halogenation (using N-chlorosuccinimide, NCS) to form a hydroximoyl chloride, followed by base-mediated dehydrohalogenation .
Overcoming Regioisomerism via Copper Catalysis
Classical thermal 1,3-dipolar cycloadditions with terminal alkynes are plagued by poor regioselectivity, often yielding a difficult-to-separate mixture of 3,4- and 3,5-disubstituted isoxazoles. The introduction of a Copper(I) catalyst (CuANOC - Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition) forces exclusive 3,5-regioselectivity .
Causality: The Cu(I) species reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate lowers the activation energy barrier and strictly directs the nucleophilic attack of the nitrile oxide oxygen onto the β-carbon of the alkyne, collapsing into a Cu-metallacycle that protonates to yield exclusively the 3,5-disubstituted isomer.
Caption: Catalytic cycle of Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC).
Quantitative Data: Methodological Comparison
To guide experimental design, the following table summarizes the performance metrics of the three primary methodologies for isoxazole synthesis via 1,3-dipolar cycloaddition.
| Methodology | Catalyst | Solvent System | Regioselectivity | Typical Yield | Reaction Time | Environmental Impact (E-factor) |
| Classical Thermal | None | Toluene / DMF | Poor (Mixture) | 50–70% | 12–24 h | High (Excessive solvent waste) |
| Cu-Catalyzed (CuANOC) | Cu(I) salts | DMF / Deep Eutectic | Excellent (Exclusive 3,5-) | 75–95% | 4–8 h | Moderate |
| Mechanochemical | Cu/Al₂O₃ | Solvent-Free | Excellent (Exclusive 3,5-) | 80–98% | 0.5–1 h | Low (Green chemistry standards) |
Experimental Protocols
Protocol A: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
Design Rationale: This protocol merges oxime formation, halogenation, and cycloaddition into a single reaction vessel to minimize transfer losses. NCS is selected as the halogenating agent because it provides a controlled, mild source of electrophilic chlorine, preventing the over-oxidation of the aldoxime .
Step-by-Step Methodology:
-
Oxime Formation: To a stirred solution of the starting aldehyde (1.0 eq) in a deep eutectic solvent (e.g., choline chloride:urea 1:2), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.0 eq) and sodium hydroxide (NaOH, 1.0 eq). Stir at 50 °C for 1 hour.
-
Validation Checkpoint: TLC must indicate complete consumption of the aldehyde before proceeding.
-
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 1.5 eq) directly to the mixture. Continue stirring at 50 °C for 3 hours to form the hydroximoyl chloride intermediate.
-
Cycloaddition: Introduce the terminal alkyne (1.0 eq), a Cu(I) source (e.g., CuI, 5 mol%), and a mild base (e.g., triethylamine, 1.0 eq) to facilitate dehydrohalogenation. React for 4 hours at 50 °C.
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3,5-disubstituted isoxazole.
Caption: Step-by-step experimental workflow for the one-pot synthesis of isoxazoles.
Protocol B: Scalable Mechanochemical (Ball-Milling) Synthesis
Design Rationale: Traditional solution-phase syntheses require large volumes of organic solvents. Mechanochemistry utilizes kinetic energy from planetary ball-milling to overcome activation barriers. The high local concentration of reagents in the solid state drastically accelerates the reaction, while the Cu/Al₂O₃ nanocomposite acts as a highly efficient, recyclable heterogeneous catalyst .
Step-by-Step Methodology:
-
Preparation: Into a 10 mL stainless-steel (SS) milling jar, add the hydroximoyl chloride (1.0 eq), terminal alkyne (1.2 eq), K₂CO₃ (1.5 eq), and the Cu/Al₂O₃ catalyst (10 mol%).
-
Milling Media: Add three 5 mm stainless-steel balls to the jar. The mass of the balls relative to the reactants dictates the kinetic energy transfer.
-
Milling Process: Seal the jar and place it in a planetary ball mill. Mill the mixture at 800 rpm for 30–45 minutes.
-
Validation Checkpoint: Upon opening, the mixture should appear as a fine, homogeneous powder with no sticky residue.
-
-
Extraction: Extract the solid mixture with a minimal amount of green solvent (e.g., ethyl acetate or ethanol). Filter the suspension through a Celite pad to recover the Cu/Al₂O₃ catalyst for future cycles.
-
Isolation: Concentrate the filtrate under reduced pressure. The near-quantitative conversion rate of this solvent-free method often yields analytically pure 3,5-isoxazoles without the need for extensive chromatography.
Caption: Mechanochemical solvent-free synthesis of 3,5-isoxazoles via ball-milling.
References
-
Hernández, J. G., et al. "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions." RSC Advances, 2022. URL:[Link]
-
Chawla, P., et al. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021. URL:[Link]
-
Docsa, T., et al. "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors." Molecules, 2022. URL:[Link]
Application Notes and Protocols for the Iodination of Isoxazole-3-carboxylates
Introduction: The Strategic Value of Iodinated Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a range of therapeutics.[1] The introduction of an iodine atom onto this heterocycle, particularly at the 4-position of isoxazole-3-carboxylates, significantly enhances its synthetic utility. These iodinated intermediates serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][3] This enables the rapid diversification of the isoxazole core, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.
This guide provides detailed protocols and technical insights into the most effective methods for the synthesis of 4-iodo-isoxazole-3-carboxylates. We will delve into two primary strategies: the direct electrophilic iodination of a pre-formed isoxazole ring and the construction of the iodinated heterocycle through an electrophilic cyclization pathway.
Part 1: Direct Electrophilic Iodination of the Isoxazole Ring
Scientific Principle: Regioselectivity in the Electrophilic Aromatic Substitution (SEAr) of Isoxazoles
The isoxazole ring, while aromatic, is electron-deficient, which can make electrophilic aromatic substitution challenging compared to more electron-rich heterocycles.[4] However, the C4 position is the most nucleophilic and thus the most susceptible to electrophilic attack. This regioselectivity is a key advantage in the synthesis of 4-iodoisoxazoles.[5] The reaction proceeds through a standard SEAr mechanism, where an electrophilic iodine species attacks the C4 position, forming a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.
Caption: Electrophilic Aromatic Substitution (SEAr) on the Isoxazole Ring.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is highly effective for the direct iodination of isoxazole-3-carboxylates, utilizing the combination of N-Iodosuccinimide (NIS) as the iodine source and a strong acid like trifluoroacetic acid (TFA) as a catalyst. The acid protonates the NIS, increasing its electrophilicity and facilitating the attack on the isoxazole ring.[6]
Materials:
-
Ethyl isoxazole-3-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ethyl isoxazole-3-carboxylate (1.0 eq) in dichloromethane or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (1.1-1.5 eq) to the solution.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA) (typically 0.1-0.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the pure 4-iodo-isoxazole-3-carboxylate.
Part 2: Iodination via Electrophilic Cyclization
Scientific Principle: Constructing the Ring with Iodine Incorporated
An alternative and powerful strategy is to build the 4-iodoisoxazole ring from an acyclic precursor in a reaction that incorporates the iodine atom. The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using an electrophilic iodine source like iodine monochloride (ICl) is a highly efficient method for this purpose.[2][3][7] This approach offers excellent control over the substitution pattern of the final isoxazole product. The reaction proceeds via the electrophilic attack of ICl on the alkyne, followed by intramolecular cyclization of the O-methyl oxime onto the resulting iodonium intermediate.
Protocol 2: ICl-Induced Cyclization of a 2-Alkyn-1-one O-methyl oxime
This protocol is particularly useful for creating highly substituted 3,4,5-trisubstituted isoxazoles and has been successfully applied in the synthesis of the pharmaceutical agent Valdecoxib.[3]
Materials:
-
Appropriately substituted 2-alkyn-1-one O-methyl oxime
-
Iodine monochloride (ICl) solution (e.g., 1.0 M in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the iodine monochloride solution (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. These reactions are often rapid.[3]
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude 4-iodoisoxazole can be purified by flash column chromatography or recrystallization.
Comparative Analysis of Iodination Techniques
| Parameter | Method 1: Direct Iodination (NIS/TFA) | Method 2: Electrophilic Cyclization (ICl) |
| Starting Material | Pre-formed Isoxazole-3-carboxylate | 2-Alkyn-1-one O-methyl oxime |
| Key Reagents | N-Iodosuccinimide, Trifluoroacetic Acid | Iodine monochloride (ICl) |
| Regioselectivity | Highly selective for the C4 position | Iodine is incorporated at the C4 position during ring formation |
| Typical Yields | Moderate to Good | Good to Excellent[2][3] |
| Advantages | Utilizes a readily available starting material. Simple one-step functionalization. | Allows for the synthesis of highly substituted isoxazoles. Often proceeds rapidly under mild conditions.[3] |
| Limitations | Substrate scope can be limited by other functional groups sensitive to strong acid. | Requires the synthesis of the acyclic precursor. |
Method Selection Workflow
Choosing the appropriate iodination strategy depends on the available starting materials and the desired substitution pattern of the final product. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting an iodination method.
References
-
Sato, K., Kuroki, T., Minami, H., Sato, A., Karuo, Y., Tarui, A., Kawai, K., & Omote, M. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances. [Link]
-
Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
Sato, K., Ihara, H., Mitsui, C., & Omote, M. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(18), 3346–3350. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
Reddit. (2023). How is isoxazole substituted at the 4-position? r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Rana, A., & Sharma, A. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]
-
Mori, Y., & Seki, M. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3848. [Link]
-
Jawalekar, A. M., Reubsaet, E., & van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(3), 995-997. [Link]
-
Unknown. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. [Link]
-
Jawalekar, A. M., Reubsaet, E., & van Delft, F. L. (2011). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
SciForum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
-
Kaur, R., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5129-5152. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. reddit.com [reddit.com]
- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in Agrochemical Development
Introduction: The Isoxazole Scaffold as a Privileged Motif in Modern Agrochemicals
The isoxazole ring system is a cornerstone in the design and development of modern agrochemicals. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for creating a diverse array of herbicides, fungicides, and insecticides.[1] Its unique electronic properties and conformational rigidity allow for precise interactions with biological targets in pests and weeds, often leading to high efficacy and desirable toxicological profiles. The strategic functionalization of the isoxazole core is paramount in modulating the biological activity, selectivity, and physicochemical properties of the resulting agrochemical candidates.
This guide focuses on the application of a key synthetic intermediate, Ethyl 4-iodo-5-methylisoxazole-3-carboxylate , in the synthesis of novel agrochemical entities. The presence of an iodine atom at the C4 position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3] This adaptability makes it an invaluable building block for generating extensive libraries of isoxazole derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
The Strategic Advantage of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
The utility of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate as a precursor in agrochemical synthesis is rooted in the reactivity of the carbon-iodine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis.[4] The ability to selectively introduce a wide range of substituents at the 4-position of the isoxazole ring allows for the fine-tuning of a molecule's biological activity and spectrum.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo functionality of the title compound is a prime site for derivatization through various palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and widely used transformations: the Sonogashira and Heck couplings. These reactions enable the introduction of alkynyl and alkenyl moieties, respectively, which are prevalent in numerous biologically active molecules.
Sonogashira Coupling: Synthesis of 4-Alkynylisoxazole Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[2] This reaction is instrumental in the synthesis of 4-alkynylisoxazoles, a class of compounds with potential applications as fungicides and herbicides.
Protocol: General Procedure for the Sonogashira Coupling of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidative degradation of the catalyst.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) to the flask, followed by the terminal alkyne (1.2 equiv.) and a suitable base, such as triethylamine or diisopropylethylamine (2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylisoxazole derivative.
Table 1: Representative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2 | Et₃N | THF | 25 | 4 | 92 |
| 2 | 1-Hexyne | 2 | DIPEA | DMF | 50 | 6 | 85 |
| 3 | Trimethylsilylacetylene | 2 | Et₃N | THF | 25 | 3 | 95 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Heck Coupling: Synthesis of 4-Alkenylisoxazole Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[3] This transformation is a powerful tool for creating 4-alkenylisoxazoles, which can serve as precursors for a variety of agrochemicals, including herbicides.[5][6]
Protocol: General Procedure for the Heck Coupling of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
-
Reaction Setup: In a sealable reaction vessel, combine Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and a suitable phosphine ligand (e.g., triphenylphosphine or tri-o-tolylphosphine) (0.1 equiv.).
-
Reagents and Solvent: Add the alkene (1.5 equiv.), a base (e.g., triethylamine or potassium carbonate) (2.0 equiv.), and a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Table 2: Representative Data for Heck Coupling Reactions
| Entry | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | PPh₃ | Et₃N | ACN | 100 | 12 | 88 |
| 2 | Methyl Acrylate | P(o-tol)₃ | K₂CO₃ | DMF | 120 | 18 | 75 |
| 3 | N-Vinylpyrrolidone | PPh₃ | Et₃N | ACN | 100 | 16 | 82 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Downstream Modifications and Agrochemical Applications
The ester functionality at the C3 position of the isoxazole ring offers another site for chemical modification. Saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling, can generate a wide range of isoxazole-3-carboxamides. This class of compounds has been explored for various biological activities, including herbicidal and fungicidal properties.
The diverse library of 3,4,5-trisubstituted isoxazoles that can be generated from Ethyl 4-iodo-5-methylisoxazole-3-carboxylate provides a rich foundation for the discovery of new agrochemical leads. For instance, certain isoxazole derivatives have been found to exhibit potent herbicidal activity against problematic weeds like barnyard grass (Echinochloa crus-galli) in rice cultivation.[6] Furthermore, the isoxazole scaffold is a key component in some commercial fungicides and insecticides, highlighting its broad utility in crop protection.[1]
Conclusion
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its C4-iodo group serves as a key functional handle for introducing molecular diversity through robust and efficient palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to leverage this powerful intermediate in their discovery and development programs. The ability to systematically modify the isoxazole core at multiple positions will undoubtedly continue to fuel the innovation of next-generation crop protection solutions.
References
-
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(15), 8487-8493. [Link]
-
Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9176-9183. [Link]
-
Scott, W. J., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(6), 2097-2105. [Link]
-
Tripathi, K., et al. (2025). Synthesis, characterization and herbicidal activity of isoxazole derivatives for control of barnyard grass in rice. Pesticide Research Journal, 37(1). [Link]
-
Various Authors. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116089. [Link]
-
Al-Hourani, B. J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), 3338. [Link]
-
Rana, V. S., et al. (2025). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate. [Link]
-
Upadhyay, R. K., et al. (2021). Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. Journal of Pesticide Science, 46(1), 54-61. [Link]
-
McMurry, J. E. (1988). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.592. [Link]
-
Chen, Y.-J., et al. (2013). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 18(9), 11135-11156. [Link]
-
Wang, G., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1334-1347. [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Iodo-Isoxazoles in Drug Discovery
Executive Summary & Mechanistic Rationale
The 3,4,5-trisubstituted isoxazole motif is a privileged pharmacophore, most notably recognized in selective COX-2 inhibitors like Valdecoxib[1][2]. However, direct functionalization at the C4 position of the isoxazole ring is synthetically challenging due to the requirement for harsh electrophilic conditions that often degrade sensitive functional groups[3].
By utilizing 4-iodo-isoxazoles—readily accessible via the mild electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with ICl[1][3]—medicinal chemists gain a highly reactive, orthogonal handle. The carbon-iodine bond at the C4 position possesses a low bond dissociation energy, facilitating rapid oxidative addition by Pd(0) species. This kinetic advantage enables divergent late-stage functionalization via Suzuki-Miyaura, Sonogashira, Heck, and Negishi cross-coupling reactions without de novo ring construction[2][3].
Pathway Visualization
Divergent Pd-catalyzed cross-coupling pathways from the 4-iodo-isoxazole scaffold.
Quantitative Reaction Parameters
To guide experimental design, the following table summarizes the optimized baseline parameters for the functionalization of 4-iodo-isoxazoles across various coupling methodologies[1][2][3][4][5].
| Reaction Type | Coupling Partner | Typical Catalyst System | Base / Solvent | Temp / Time | Average Yield |
| Suzuki-Miyaura | Aryl Boronic Acids | 5 mol% PdCl₂ or Pd(PPh₃)₄ | KHCO₃ / DMF:H₂O (4:1) | 85 °C / 3 h | 75–85% |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 °C / 1–3 h | 70–90% |
| Heck | Acrylates/Alkenes | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | 100 °C / 12 h | 60–80% |
| Negishi | Organozinc Halides | Pd(PPh₃)₄ | None / THF | RT to 65 °C | 65–85% |
Standardized Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl Isoxazoles)
Context: This protocol is optimized for the synthesis of highly sterically hindered 4-aryl isoxazoles, such as the COX-2 inhibitor Valdecoxib[1]. Causality & Design: The use of a mixed solvent system (DMF:H₂O, 4:1) is critical. Water dissolves the inorganic base (KHCO₃) and generates the reactive hydroxyboronate intermediate, which is essential for the transmetalation step with the Pd(II)-aryl halide complex[1].
Step-by-Step Methodology:
-
Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodo-isoxazole derivative (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv).
-
Catalyst & Base Addition : Add PdCl₂ (5 mol%) and KHCO₃ (1.4 equiv)[1].
-
Solvent Introduction : Introduce a degassed mixture of DMF:H₂O (4:1, v/v) to achieve a substrate concentration of 0.2 M. Note: Degassing via freeze-pump-thaw or rigorous argon sparging prevents homocoupling of the boronic acid and oxidative catalyst deactivation.
-
Reaction : Seal the flask and heat the mixture to 85 °C in an oil bath for 3 hours[1].
-
Workup : Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via silica gel flash chromatography (typically using Hexanes/EtOAc gradients).
Self-Validating System:
-
In-Process : TLC monitoring should reveal the consumption of the UV-active 4-iodo-isoxazole and the appearance of a new, highly fluorescent spot (due to the extended conjugation of the newly formed biaryl system).
-
Post-Process : LC-MS analysis will show a mass shift corresponding to the loss of iodine (126 Da) and the addition of the aryl group, lacking the characteristic isotopic pattern of iodinated compounds.
Protocol B: Sonogashira Alkynylation (Synthesis of C4-Alkynylisoxazoles)
Context: Alkynylation at the C4 position provides rigid linear vectors for fragment-based drug discovery (FBDD)[2]. Causality & Design: The addition of CuI as a co-catalyst accelerates the reaction by forming a copper acetylide in situ, which rapidly transmetalates with the Pd(II) intermediate. Triethylamine (Et₃N) acts dually as the base to deprotonate the terminal alkyne and as a stabilizing ligand for the active metal species[2].
Step-by-Step Methodology:
-
Catalyst Pre-mix : In a dry Schlenk tube under argon, dissolve the 4-iodo-isoxazole (1.0 equiv) in anhydrous DMF. Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)[2]. Stir for 5 minutes at room temperature until a homogeneous mixture is obtained.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise. Technique Tip: Slow addition mitigates the Glaser homocoupling side-reaction of the alkyne, keeping the local concentration low relative to the catalyst[2].
-
Base Addition & Heating : Add Et₃N (3.0 equiv). Heat the reaction mixture to 60 °C under argon for 1–3 hours[2].
-
Workup : Upon completion, cool the mixture and filter through a short pad of Celite to remove insoluble copper salts[2]. Concentrate the filtrate.
-
Purification : Isolate the product via column chromatography.
Self-Validating System:
-
In-Process : The reaction solution will transition from a pale yellow to a deep, dark color, signaling the formation of colloidal palladium as the catalytic cycle progresses[2].
-
Post-Process : FT-IR spectroscopy of the purified product will exhibit a distinct sharp absorption band near 2200 cm⁻¹, confirming the presence of the internal alkyne stretch.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Iodo-3-methyl-5-phenylisoxazole | 16114-53-7 | Benchchem [benchchem.com]
- 3. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
Improving the yield of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges researchers face when synthesizing Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2).
This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures, self-validating experimental protocols, and actionable solutions to maximize your yield and purity.
Mechanistic Insight: Overcoming π -Electron Deficiency
The isoxazole core is inherently π -electron-deficient (similar to pyridine), which strongly deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Standard iodination conditions (e.g., I2 alone) are insufficient. To force the reaction, we must generate a highly reactive electrophile.
We achieve this by using N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) . TFA acts as both the solvent and an acidic catalyst. It protonates the succinimide carbonyls of NIS, drastically increasing the electrophilicity of the iodine atom to form a highly reactive I+ equivalent. This activated species selectively attacks the C4 position—the only available and most nucleophilic site on the isoxazole ring.
Electrophilic iodination mechanism of the isoxazole ring via TFA-activated NIS.
Troubleshooting & FAQs
Q1: My yield is consistently below 40%, and TLC shows significant unreacted starting material. How can I drive the reaction to completion? Causality: Incomplete conversion is almost always caused by insufficient electrophile activation. If your TFA is not strictly anhydrous, water molecules will compete for protons, preventing the efficient activation of NIS. Solution: Ensure the use of freshly opened, anhydrous TFA and high-quality NIS. Maintain the reaction temperature precisely at 65 °C. If the reaction stalls after 2 hours, a supplemental addition of 0.2 equivalents of NIS can drive it to completion without risking over-reaction.
Q2: I am observing a highly polar byproduct, which NMR suggests is the carboxylic acid. How do I prevent this? Causality: You are observing ester hydrolysis. While the ethyl ester is relatively stable, prolonged heating (>4 hours) in strong acid (TFA) or an aggressive basic workup will hydrolyze the ester to 4-iodo-5-methylisoxazole-3-carboxylic acid. Similar thermal sensitivities are observed in the synthesis of complex therapeutic compounds containing functionalized isoxazoles . Solution: Limit the reaction time to exactly 3 hours. During the quench phase, never use strong bases like NaOH. Instead, dilute the mixture with ethyl acetate and neutralize slowly with cold, saturated aqueous NaHCO3 .
Q3: The isolated product is a dark brown oil instead of the expected pale liquid/solid, and it degrades over time. What went wrong? Causality: The dark coloration indicates the presence of trapped molecular iodine ( I2 ) or unreacted NIS, which catalyzes the degradation of the product during storage. Solution: Incorporate a rigorous sodium thiosulfate ( Na2S2O3 ) wash during the workup. The self-validating visual cue for this step is the transition of the organic layer from a dark amber/brown to pale yellow or colorless. Do not proceed to the drying step until this exact color change is observed.
Quantitative Data: Comparative Yield Analysis
To justify the selection of the NIS/TFA method, review the comparative data below. Alternative oxidative iodination methods frequently lead to ring degradation or severe ester hydrolysis.
| Iodination Method | Reagents & Solvent | Temperature | Typical Yield | Primary Impurities / Drawbacks |
| Optimized Protocol | NIS (2.0 eq), TFA | 65 °C | 66% - 82% | Trace hydrolysis only if overheated |
| CAN-Catalyzed | I2 , CAN, MeCN | 80 °C | 40% - 50% | Over-oxidation, difficult purification |
| Oxidative (Iodic Acid) | I2 , HIO3 , H2SO4 | 90 °C | < 30% | Severe ester hydrolysis, ring degradation |
Standardized Experimental Protocol
This protocol is adapted from validated synthetic routes for ethyl 4-iodo-5-methylisoxazole-3-carboxylate and engineered as a self-validating system . Each phase contains a verifiable checkpoint to ensure the integrity of the reaction before proceeding.
Step 1: Reagent Charging To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 mL of anhydrous Trifluoroacetic acid (TFA). Checkpoint: Ensure the flask is completely dry to prevent moisture-induced quenching of the electrophile.
Step 2: Substrate Addition Add 0.1 g (0.64 mmol) of ethyl 5-methylisoxazole-3-carboxylate to the stirring TFA.
Step 3: Electrophile Addition Slowly add 0.289 g (1.28 mmol, 2.0 eq) of N-Iodosuccinimide (NIS). The solution will immediately darken to a deep amber/red, indicating the formation of the active iodonium species.
Step 4: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 65 °C for exactly 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Do not exceed 3.5 hours to prevent ester hydrolysis.
Step 5: Reaction Quench (Self-Validating pH Check) Cool the mixture to room temperature and dilute with 10 mL of Ethyl Acetate. Carefully wash the organic layer with 10 mL of cold saturated aqueous NaHCO3 to neutralize the TFA. Validation: Check the aqueous layer; it must reach a pH of 7-8 before proceeding.
Step 6: Iodine Scavenging (Self-Validating Color Check) Wash the organic layer with 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Validation: The organic layer MUST transition from dark brown/amber to colorless or pale yellow. If it remains brown, repeat the thiosulfate wash.
Step 7: Final Isolation Wash with 25 mL of distilled water, followed by 10 mL of brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The product will be obtained as a pale liquid or low-melting solid (Yield: ~66.2% - 82%).
Step-by-step workflow and visual validation checkpoints for isoxazole iodination.
References
- C4X Discovery Limited. (2020).
Purification methods for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2).
The isoxazole core is a privileged scaffold in medicinal chemistry, but its functionalization—specifically C4-iodination—presents unique downstream processing challenges. This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and optimizing your purification workflows.
Section 1: Process Workflows & Degradation Pathways
To successfully purify this compound, you must first understand the physical flow of the isolation process and the chemical vulnerabilities of the target molecule.
Workflow for the isolation and purification of ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Common degradation pathways of ethyl 4-iodo-5-methylisoxazole-3-carboxylate during purification.
Section 2: Troubleshooting & FAQs
Q1: Post-reaction, my crude mixture retains a stubborn dark brown/purple color that persists even after standard aqueous extraction. How do I remove this?
-
Root Cause: The discoloration is caused by residual molecular iodine (I2) or unreacted electrophilic iodinating agents (e.g., N-iodosuccinimide) partitioning into the organic phase.
-
Actionable Solution: Implement a reductive quench. Wash the organic layer with a 10% (w/v) aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).
-
Mechanistic Insight: Thiosulfate acts as a mild reducing agent, converting lipophilic I₂ into highly water-soluble iodide anions (I⁻), which are immediately stripped into the aqueous phase.
-
Self-Validation: The organic layer must visually transition from dark brown/purple to a pale yellow or colorless state. If the color persists, the I₂ has not been fully quenched; perform a second thiosulfate wash before proceeding.
Q2: During silica gel flash chromatography, the iodinated product co-elutes with the unreacted starting material (ethyl 5-methylisoxazole-3-carboxylate). How can I improve resolution?
-
Root Cause: Sub-optimal solvent polarity. While the addition of the heavy iodine atom at C4 increases the molecule's overall lipophilicity, aggressive solvent systems compress the retention factors (Rf) of both the starting material and the product.
-
Actionable Solution: Utilize a shallow step-gradient of 1[1]. Begin elution at 0% EtOAc (100% Hexanes) for 3 column volumes, then slowly ramp to 5%, and finally 10% EtOAc.
-
Mechanistic Insight: The bulky iodine atom at the C4 position sterically shields the polar isoxazole core, reducing its interaction with the silanol groups of the stationary phase. Consequently, the iodinated product will elute before (higher Rf) the non-iodinated starting material.
Q3: I am experiencing significant yield loss and observing a new, highly polar baseline spot on my TLC plates after the neutralization step.
-
Root Cause: Base-catalyzed ester hydrolysis. The isoxazole ring is highly electron-withdrawing, which increases the electrophilicity of the C3-ester carbonyl carbon. Exposure to strong bases (like NaOH or extended contact with Na₂CO₃) rapidly hydrolyzes the ethyl ester to 4-iodo-5-methylisoxazole-3-carboxylic acid.
-
Actionable Solution: Strictly use saturated Sodium Bicarbonate (NaHCO₃, pH ~8) for neutralizing acidic byproducts[2]. Limit the biphasic contact time to less than 5 minutes per wash.
Q4: My purified compound was initially a white/pale yellow solid, but it has darkened over a few weeks of storage. What happened?
-
Root Cause: Photolytic and thermal deiodination. Carbon-iodine bonds are relatively weak and susceptible to homolytic cleavage upon exposure to UV light, generating iodine radicals that cause the darkening and regenerating the starting material.
-
Actionable Solution: Store the purified compound in amber glass vials at 4°C to -20°C, ideally backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative degradation.
Section 3: Standardized Experimental Protocol
This protocol is designed to ensure maximum recovery while preventing the degradation pathways outlined above.
Phase 1: Reductive Workup & Extraction
-
Dilution: Dilute the crude iodination reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of substrate).
-
Reductive Quench: Transfer to a separatory funnel and add an equal volume of 10% w/v aqueous Na₂S₂O₃. Shake vigorously and vent.
-
Phase Separation: Allow phase separation. Self-Validation Check: Ensure the organic (top) layer loses its dark iodine coloration. Separate the layers and discard the aqueous phase.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 10 mL) to neutralize residual acids. Caution: CO₂ evolution will occur; vent frequently to prevent pressure buildup.
-
Brine Wash: Wash with saturated NaCl (brine) (1 x 10 mL) to remove residual water and salts from the organic phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at ≤30°C to prevent thermal degradation) to yield the crude product.
Phase 2: Silica Gel Flash Chromatography
-
Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexanes.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel or load it directly using a minimal amount of Dichloromethane (DCM).
-
Gradient Elution: Elute using the following 3[3]:
-
3 Column Volumes (CV) of 100% Hexanes.
-
3 CV of 95:5 Hexanes:EtOAc.
-
5 CV of 90:10 Hexanes:EtOAc.
-
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product (the higher Rf spot) and concentrate in vacuo.
Section 4: Quantitative Data & Parameters
Table 1: TLC Retention Factors (Rf) & Solvent Systems
| Compound | Solvent System (Hexanes:EtOAc) | Approximate Rf | UV Activity (254 nm) |
|---|---|---|---|
| Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | 90:10 | 0.45 - 0.50 | Strong |
| Ethyl 5-methylisoxazole-3-carboxylate (SM) | 90:10 | 0.30 - 0.35 | Strong |
| 4-iodo-5-methylisoxazole-3-carboxylic acid | 90:10 | 0.00 (Baseline) | Strong |
Table 2: Workup Reagents and Functions
| Reagent | Concentration | Target Impurity Removed | Chemical Function |
|---|---|---|---|
| Sodium Thiosulfate (Na₂S₂O₃) | 10% w/v (Aqueous) | I₂, NIS, ICl | Reductant (I₂ → 2I⁻) |
| Sodium Bicarbonate (NaHCO₃) | Saturated (Aqueous) | TFA, HI, H₂SO₄ | Mild Base (pH ~8) |
| Sodium Chloride (NaCl) | Saturated (Aqueous) | Emulsions, H₂O | Osmotic phase separator |
| Sodium Sulfate (Na₂SO₄) | Solid (Anhydrous) | Trace H₂O | Desiccant |
References
- Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product.National Institutes of Health (NIH).
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.National Institutes of Health (NIH).
- Explorations of an intramolecular route to pyrrolo[3,4-b]isoxazoles.Arkat USA.
Sources
Optimization of iodination conditions for electron-deficient heterocycles
Welcome to the Application Scientist Support Center. Iodination of electron-deficient heterocycles (such as pyridines, pyrimidines, and pyrazines) is notoriously difficult. The electron-withdrawing nature of the heteroatoms deactivates the aromatic ring toward Electrophilic Aromatic Substitution (SEAr). This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you overcome low conversions, poor regioselectivity, and substrate degradation.
Diagnostic Workflow
Before diving into the FAQs, use the following diagnostic logic to select the optimal iodination strategy based on your substrate's electronic and structural properties.
Caption: Diagnostic workflow for selecting iodination conditions based on substrate sensitivity.
Frequently Asked Questions & Troubleshooting
Q1: My pyrimidine substrate shows no conversion with standard I₂ or NIS. Why, and how do I fix it? A1: Causality: Electron-withdrawing nitrogen atoms lower the HOMO energy of the heterocycle. If the energy gap between the substrate's HOMO and the electrophile's LUMO exceeds a critical threshold (typically >8 eV), the thermodynamic barrier prevents the reaction[1]. Standard 2 has a relatively high LUMO energy[2]. Solution: You must lower the electrophile's LUMO by generating a "super-electrophile." Using strong Brønsted acids (like Triflic acid, TfOH) with NIS generates iodine(I) trifluoromethanesulfonate (CF₃SO₃I), which possesses a dramatically lower LUMO and can successfully attack electron-deficient rings[1]. Alternatively, using Ag(I) salts (AgNO₃ or Ag₂SO₄) with molecular iodine precipitates AgI, driving the equilibrium to generate highly reactive I⁺ species[3].
Q2: I am experiencing over-iodination (di- and tri-iodinated products). How can I arrest the reaction at mono-iodination? A2: Causality: Over-iodination occurs when the initial iodination event does not sufficiently deactivate the ring against the highly reactive electrophilic species present in the mixture[4]. Solution:
-
Temperature Control: Lower the reaction temperature to 0 °C to thermodynamically differentiate the activation energies of the first and second iodination steps[5].
-
Stoichiometry: Strictly limit the iodine source to 1.0–1.05 equivalents[5].
-
Reagent Tuning: If using a super-electrophile, scale back to a milder Lewis acid activator. For instance, has been shown to perfectly tune NIS activation for clean mono-iodination without over-reacting.
Q3: My substrate contains acid-sensitive protecting groups that degrade under standard H₂SO₄/HNO₃ or TfOH conditions. What are my options? A3: Causality: Traditional SEAr on deficient rings relies on harsh acidic oxidants that readily cleave sensitive groups like Boc or acetals[4]. Solution: You have two robust alternatives:
-
Mechanochemical Grinding: A completely solvent-free approach using solid I₂ and AgNO₃. The mechanical energy drives the formation of the reactive I⁺ species, achieving 70–98% yields in 20–30 minutes without liquid acids[3].
-
Electrochemical Iodination: Utilizing an anodic oxidation setup with I₂ and catalytic chloride ions (e.g., Bu₄NCl) in nitromethane. This generates a reactive [I₂Cl]⁺ intermediate under mild, neutral conditions, preserving acid-sensitive functionalities[6].
Mechanistic Pathway: Super-Electrophilic Iodination
Understanding the mechanism is key to troubleshooting. The activation of NIS by a strong acid generates the super-electrophile, which then forms a resonance-stabilized Wheland intermediate.
Caption: Mechanistic pathway of super-electrophilic iodination via a Wheland intermediate.
Quantitative Data: Comparison of Iodination Methods
| Method | Reagents | Substrate Scope | Typical Yield | Reaction Time | Ref |
| Super-Electrophilic | NIS, TfOH | Highly electron-deficient | 60–85% | 2–12 h | [1] |
| Lewis Acid Activated | NIS, AgNTf₂ | Moderately deficient | 67–99% | 2–16 h | |
| Mechanochemical | I₂, AgNO₃ | Pyrimidines (uracil, cytosine) | 70–98% | 20–30 min | [3] |
| Electrochemical | I₂, Bu₄NCl, Anode | Strongly deficient arenes | 80–94% | 2–4 F (Charge) | [6] |
Standardized Experimental Protocols
Protocol A: Super-Electrophilic Iodination (NIS/TfOH) Use this for highly deactivated, acid-stable heterocycles.
-
Setup: Flame-dry a Schlenk flask. Add the electron-deficient heterocycle (1.0 mmol) and N-iodosuccinimide (NIS) (1.1 mmol)[5].
-
Solvent: Dissolve the reagents in anhydrous dichloromethane (DCM) or acetonitrile (5 mL) under an inert argon atmosphere[5].
-
Activation (Causality Step): Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic acid (TfOH) (1.5 mmol).
-
Self-Validating Check: The solution will rapidly transition from pale yellow to a deep purple/brown. This color shift visually confirms the cleavage of the N-I bond and the generation of the highly electrophilic CF₃SO₃I species[1].
-
-
Reaction: Allow the mixture to warm to room temperature and stir until complete consumption of the starting material (monitor by LC-MS).
-
Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and neutralize excess iodine[5]. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Solvent-Free Mechanochemical Iodination Use this for acid-sensitive pyrimidines (e.g., nucleobase derivatives).
-
Setup: To a ball-milling jar or a clean agate mortar, add the pyrimidine derivative (1.0 mmol), molecular iodine (I₂) (1.2 mmol), and silver nitrate (AgNO₃) (1.2 mmol)[3].
-
Grinding (Causality Step): Mechanically grind the solid mixture at room temperature for 20–30 minutes. The mechanical friction provides the activation energy necessary for AgNO₃ to abstract iodide, generating the active I⁺ electrophile[3].
-
Self-Validating Check: The distinct crystalline powders will fuse into a uniform, dark-colored paste as the solid-state reaction progresses and AgI precipitates[3].
-
-
Extraction: Suspend the resulting paste in ethyl acetate and filter through a Celite pad to remove the precipitated AgI byproduct.
-
Purification: Wash the filtrate with sodium thiosulfate, concentrate under reduced pressure, and purify via flash chromatography[3].
References
-
BenchChem. N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. 2
-
Royal Society of Chemistry. Late stage iodination of biologically active agents using a one-pot process from aryl amines.
-
National Institutes of Health (PMC). Selective C–H Iodination of (Hetero)arenes. 4
-
National Institutes of Health (PMC). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. 3
-
WuXi AppTec. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. 1
-
Thieme E-Books & E-Journals. The Iodination of Strongly Electron-Deficient Arenes under Electrochemical Conditions with I₂ and Catalytic Amounts of Chloride Anions. 6
-
BenchChem. Technical Support Center: Optimization of Iodine-Mediated Synthesis. 5
Sources
- 1. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and resolve issues, thereby improving yield, purity, and overall success.
The synthesis is typically approached as a two-stage process:
-
Formation of the Isoxazole Core: Synthesis of the precursor, Ethyl 5-methylisoxazole-3-carboxylate.
-
Electrophilic Iodination: Introduction of the iodine atom at the C4 position of the isoxazole ring.
This guide is structured to address potential side products and purification challenges at each of these critical stages.
Part 1: Troubleshooting the Precursor Synthesis (Ethyl 5-methylisoxazole-3-carboxylate)
The most common route to the isoxazole precursor involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine. A typical starting material is ethyl 2,4-dioxopentanoate, which can be formed in situ from the Claisen condensation of acetone and diethyl oxalate.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: My reaction has produced two major products with very similar TLC retention factors (Rf). What are they and how can I favor the desired product?
A1: This is a classic issue of regioselectivity. When an asymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, two regioisomeric isoxazoles can form. In this case, you are likely observing the formation of both the desired Ethyl 5-methylisoxazole-3-carboxylate and the isomeric byproduct, Ethyl 3-methylisoxazole-5-carboxylate .
-
Causality: The cyclization can proceed via initial nucleophilic attack of the hydroxylamine nitrogen at either of the two carbonyl carbons. The relative electrophilicity of these carbons and the reaction pH are critical controlling factors. The formation of regioisomeric mixtures is a well-documented challenge in Claisen isoxazole synthesis[1].
-
Troubleshooting & Prevention:
-
pH Control: The reaction pH is the most critical parameter. Generally, acidic conditions favor the attack at the ketone carbonyl, leading to the desired 5-methyl isomer. Neutral or basic conditions can increase the proportion of the unwanted 3-methyl isomer. Maintain a pH between 4-5 for optimal regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Purification: If a mixture is formed, careful column chromatography on silica gel is required for separation. A solvent system with a low percentage of ethyl acetate in hexane or heptane will be necessary to resolve these close-running spots.
-
Q2: My NMR spectrum shows unreacted starting materials and possibly an intermediate. What is the likely intermediate and how can I drive the reaction to completion?
A2: The most probable intermediate is the oxime formed from the initial condensation of hydroxylamine with one of the carbonyl groups, which has not yet undergone the final cyclization and dehydration step.
-
Causality: Inadequate heating, insufficient reaction time, or incorrect pH can lead to the accumulation of the oxime intermediate. Dehydration to form the aromatic isoxazole ring is often the rate-limiting step.
-
Troubleshooting & Prevention:
-
Increase Reaction Time/Temperature: Ensure the reaction is heated under reflux for a sufficient period (often several hours) to drive the cyclization to completion. Monitor the disappearance of the intermediate by TLC.
-
Acid Catalyst: The presence of a mild acid catalyst not only controls regioselectivity but also facilitates the final dehydration step.
-
Water Removal: In some setups, using a Dean-Stark apparatus to remove the water formed during the reaction can help drive the equilibrium towards the final isoxazole product.
-
Part 2: Troubleshooting the Iodination Reaction
The introduction of iodine at the C4 position is typically achieved via electrophilic aromatic substitution. The isoxazole ring is relatively electron-deficient, so a potent electrophilic iodine source is required. A common and effective method is the use of N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA)[2][3].
Reaction Scheme & Side Product Pathways
Caption: Main iodination reaction and key side product formation pathways.
Frequently Asked Questions (FAQs) - Iodination
Q1: My crude product contains a significant amount of starting material. How can I improve the conversion?
A1: Low conversion is a common issue in the iodination of electron-poor heterocycles.
-
Causality: The electrophilicity of the iodinating agent may be insufficient, or the reaction may not have reached completion. The activity of NIS is significantly enhanced by the acid catalyst, which protonates NIS to generate a more potent electrophile[4].
-
Troubleshooting & Prevention:
-
Stoichiometry: Increase the equivalents of NIS slightly (e.g., from 1.1 to 1.3 eq.).
-
Catalyst Loading: Ensure a sufficient amount of TFA is present. It is often used as the solvent or co-solvent.
-
Reaction Time/Temperature: Increase the reaction time or gently warm the reaction. A protocol for a similar substrate uses temperatures of 65-75 °C[5]. However, be cautious, as excessive heat can lead to degradation (see Q3). Monitor progress carefully by TLC or LC-MS.
-
Q2: I've isolated my product, but it appears to be contaminated with a more polar, acidic impurity. What is it?
A2: The most likely culprit is the corresponding carboxylic acid, 4-iodo-5-methylisoxazole-3-carboxylic acid .
-
Causality: The reaction is run under strong acidic conditions (TFA). If any water is present in the reagents or solvent, or if the workup involves an aqueous acidic solution for an extended period, acid-catalyzed hydrolysis of the ethyl ester can occur[6][7][8][9][10]. Both the starting material and the product can undergo this hydrolysis.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Workup Procedure: After the reaction is complete, quench the reaction by pouring it into a cold, saturated sodium bicarbonate or sodium carbonate solution. This will neutralize the TFA and any generated acids. Be sure to perform this step carefully due to gas evolution.
-
Purification: The acidic byproduct can be removed by washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution) during the workup. Alternatively, it will have a very different retention factor on silica gel and can be separated by column chromatography.
-
Q3: My reaction turned dark, and the yield of the desired product is very low, with many spots on the TLC. What happened?
A3: This indicates decomposition. While the isoxazole ring is generally stable, the combination of a strong acid (TFA) and elevated temperatures can lead to ring opening or other degradation pathways[11][12].
-
Causality: Isoxazole rings can be susceptible to cleavage under harsh conditions. Studies on other substituted isoxazoles have shown that strong acids can catalyze hydrolytic ring-opening, and thermal decomposition is also known[11][13].
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating. If the reaction requires heat, increase it gradually and maintain the lowest possible temperature that provides a reasonable reaction rate.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor closely by TLC.
-
Alternative Catalysts: If decomposition persists, consider a milder acid catalyst, although this may come at the cost of a lower reaction rate.
-
Q4: How do I remove the succinimide byproduct from my reaction?
A4: Succinimide is a water-soluble byproduct formed from NIS during the reaction.
-
Troubleshooting & Prevention:
-
Aqueous Workup: Succinimide is readily removed by washing the organic layer with water or brine during the workup procedure. A standard workup involving dilution with an organic solvent (like ethyl acetate or dichloromethane) and washing with water followed by brine should effectively remove it.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common State |
| Ethyl 5-methylisoxazole-3-carboxylate | C₇H₉NO₃ | 155.15 | Solid |
| Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | C₇H₈INO₃ | 281.05 | Solid |
| 4-iodo-5-methylisoxazole-3-carboxylic acid | C₅H₄INO₃ | 252.99 | Solid |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (Precursor)
This protocol is adapted from established methods for isoxazole synthesis from 1,3-dicarbonyl precursors[14].
Caption: Workflow for Precursor Synthesis.
Protocol 2: Iodination of Ethyl 5-methylisoxazole-3-carboxylate
This protocol is based on the effective iodination of isoxazoles using NIS and TFA[2][15].
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq.) in anhydrous acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq.). Cool the mixture in an ice bath.
-
Catalysis: Slowly add trifluoroacetic acid (TFA, 2.0 - 3.0 eq. or as a co-solvent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by TLC (staining with ceric ammonium molybdate or potassium permanganate can help visualize the spots).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to remove any residual iodine), water, and finally, saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
References
-
Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Campos, K. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8073-8085. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing. Retrieved from [Link]
-
Wang, Y., et al. (2019). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 15, 2364-2371. Available at: [Link]
-
Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. (2022). IUCrData, 7(7). Available at: [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023). MDPI. Available at: [Link]
-
Iodine catalyzed one-pot three-step synthesis of isoxazoles from primary alcohols and 3-O-propargyl flavones using DMSO as the oxidant. (2023). ResearchGate. Retrieved from [Link]
-
Iodine-Catalyzed Synthesis of Sulfonyl Isoxazoles from Sodium Sulfinates and Isoxazol-5(4H)-ones. (2021). ResearchGate. Retrieved from [Link]
-
Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. (2015). ResearchGate. Retrieved from [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). MDPI. Retrieved from [Link]
-
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones. (2021). ACS Publications. Retrieved from [Link]
- An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021).
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Journal of the Serbian Chemical Society.
- Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
-
New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. (2020). NSF PAR. Retrieved from [Link]
- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Indian Journal of Chemistry.
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (n.d.). ChemExper. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Available at: [Link]
-
Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]
-
Structure and stability of isoxazoline compounds. (2018). ResearchGate. Retrieved from [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2019). Google Patents.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Ethyl 5-methylisoxazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o987. Available at: [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(23), 7891. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assessment of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2)[1]. As a highly functionalized heterocyclic building block, this compound is frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. However, its unique structural features—an ethyl ester, a C4-iodine atom, and the isoxazole N-O bond—present specific stability challenges that must be managed to ensure experimental reproducibility.
Troubleshooting Guides & FAQs
Q1: Why does my compound show a loss of purity and a color change (yellowing) during prolonged benchtop storage?
Causality: The C4-iodine bond in the isoxazole ring is highly photolabile. Exposure to ambient light or UV radiation induces homolytic cleavage of the C-I bond, generating iodine radicals that cause the observed yellowing, alongside the formation of the de-iodinated byproduct, ethyl 5-methylisoxazole-3-carboxylate. Solution & Validation: Store the compound in opaque or amber glass vials at 2–8°C under an inert argon atmosphere[1]. To validate that degradation is light-induced rather than thermal, run parallel stability samples: one wrapped in aluminum foil and one exposed to ambient light at the same temperature. The foil-wrapped control will self-validate the photolytic nature of the degradation.
Q2: During Suzuki-Miyaura cross-coupling, I observe significant formation of unexpected polar byproducts and low yields of the desired coupled product. How can I prevent this?
Causality: The isoxazole ring possesses a relatively weak nitrogen-oxygen (N-O) bond. Under strongly basic conditions (e.g., using NaOH, KOH, or KOtBu) at elevated temperatures, the ring undergoes base-catalyzed N-O bond cleavage, yielding acyclic α -cyanoenol or enaminoketone derivatives[3][4]. Solution & Validation: Switch to milder bases. Optimized protocols for 4-iodoisoxazoles demonstrate that using KHCO3 or K2CO3 in aqueous-organic mixtures (e.g., DMF: H2O 4:1) at temperatures around 85°C prevents ring opening while maintaining sufficient basicity for the transmetalation step of the Suzuki cycle[5]. Validate this by running a base-stability control without the palladium catalyst to monitor the integrity of the starting material.
Q3: My HPLC analysis shows a secondary peak with a shorter retention time when the compound is dissolved in a basic buffer (pH > 9). What is it, and how do I avoid it?
Causality: The secondary peak is likely 4-iodo-5-methylisoxazole-3-carboxylic acid. The ethyl ester at the C3 position is susceptible to nucleophilic acyl substitution (hydrolysis) in the presence of hydroxide ions. Solution & Validation: For analytical sample preparation, utilize neutral or slightly acidic diluents (e.g., 0.1% Formic acid in Acetonitrile/Water). Prepare samples immediately before injection to minimize residence time in potentially hydrolytic environments. Confirm the identity of the degradant by spiking the sample with a synthesized standard of the carboxylic acid derivative.
Quantitative Stability Profile
The following table summarizes the expected stability of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate under various stress conditions, highlighting the primary degradation pathways.
| Stress Condition | Timeframe | Primary Degradation Pathway | Estimated Recovery (%) |
| Control (Dark, 4°C) | 30 Days | None | > 99% |
| Ambient Light (RT) | 7 Days | Photolytic Dehalogenation (C-I cleavage) | 85 - 90% |
| Aqueous Acid (0.1M HCl, 60°C) | 24 Hours | Ester Hydrolysis (Slow) | 90 - 95% |
| Aqueous Base (0.1M NaOH, RT) | 4 Hours | N-O Ring Opening & Ester Hydrolysis | < 10%[3] |
| Oxidative (3% H2O2 , RT) | 24 Hours | N-Oxidation (Minimal) | > 95% |
Experimental Protocol: HPLC-Based Stability Assessment Workflow
To establish a self-validating stability profile for your specific batch, follow this forced degradation methodology. This protocol ensures causality by isolating individual stress factors and utilizing mass balance to detect invisible degradants.
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution.
Step 2: Forced Degradation (Stress Aliquoting)
-
Acidic Stress: Mix 1.0 mL stock with 1.0 mL 0.1M HCl. Heat at 60°C for 24 hours.
-
Basic Stress: Mix 1.0 mL stock with 1.0 mL 0.1M NaOH. Stir at room temperature for 4 hours.
-
Photolytic Stress: Place 1.0 mL stock in a clear glass vial under a UV-Vis light source (ICH Q1B compliant) for 24 hours.
-
Control: Mix 1.0 mL stock with 1.0 mL MeCN. Store in the dark at 4°C for 24 hours.
Step 3: Neutralization & Dilution
-
Neutralize the acidic sample with 1.0 mL 0.1M NaOH, and the basic sample with 1.0 mL 0.1M HCl.
-
Dilute all samples (including control) to a final theoretical concentration of 0.1 mg/mL using the mobile phase (e.g., 50:50 MeCN:Water with 0.1% Formic Acid).
Step 4: RP-HPLC Analysis & Mass Balance
-
Inject 10 μ L of each sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
-
Run a gradient from 5% to 95% MeCN (with 0.1% FA) over 10 minutes. UV detection at 254 nm.
-
Self-Validation Check: Calculate the mass balance by summing the peak areas of the remaining parent compound and all degradants. If the total area is significantly less than the control, suspect volatile degradants or species that lack a UV chromophore (requiring LC-MS confirmation).
Workflow & Pathway Visualizations
Fig 1: Step-by-step forced degradation and HPLC analysis workflow for stability assessment.
Fig 2: Primary degradation pathways of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate under stress.
References
-
4-amino-3-methylisoxazole-5-carboxylate | Sigma-Aldrich. Sigma-Aldrich. 1
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. National Institutes of Health (NIH) / PMC. 2
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry - ACS Publications. 5
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. 3
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. Bentham Science. 4
Sources
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 4-Iodoisoxazoles
Welcome to the Application Support Center. 4-Iodoisoxazoles are highly versatile but notoriously sensitive electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). The unique electronic nature of the N–O bond makes the isoxazole ring susceptible to deleterious side reactions, such as auto-tandem ring opening and premature dehalogenation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to ensure robust yields for drug development professionals and synthetic chemists.
Diagnostic Workflow for 4-Iodoisoxazole Couplings
When a cross-coupling reaction fails, identifying the predominant failure mode in the crude mixture is the first step toward optimization. Use the decision tree below to diagnose your specific issue.
Fig 1: Diagnostic decision tree for troubleshooting 4-iodoisoxazole cross-coupling reactions.
Knowledge Base: FAQs & Mechanistic Troubleshooting
Q1: My Suzuki coupling of 4-iodoisoxazole yields a complex mixture with a major mass corresponding to a β -aminoenone. What is happening?
-
Causality: You are observing palladium-catalyzed or base-mediated isoxazole ring opening. The N–O bond is relatively weak. Under forcing conditions (strong bases like NaOtBu or high temperatures), or via an auto-tandem palladium catalysis mechanism, the palladium intermediate can insert into or facilitate the cleavage of the N–O bond, rearranging the isoxazole into a β -aminoenone or 2-azafluorenone 12.
-
Solution: Shift to milder conditions. Use weak bases such as KHCO3 or Na2CO3 in a biphasic solvent system (e.g., DMF: H2O ) and lower the temperature to 80–85 °C 3.
Q2: I am attempting a Sonogashira coupling, but the reaction stalls at 30% conversion. The C5 position is substituted, but the C3 position has a bulky tert-butyl group.
-
Causality: The steric profile of the C3 position has a disproportionately greater influence on the oxidative addition and transmetalation steps than the C5 position 4. Bulky C3 substituents physically block the palladium center from adopting the necessary planar geometry for alkyne coordination.
-
Solution: Increase the catalyst loading to 10 mol% and use a less sterically demanding, highly electron-rich phosphine ligand. Ensure strict exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling), which competes heavily when the cross-coupling rate is reduced by sterics.
Q3: I see a byproduct that corresponds to arylation at the C5 position instead of the C4 iodine.
-
Causality: If your 4-iodoisoxazole is unsubstituted at the C5 position, palladium can catalyze direct C–H arylation. The C–H bond at the 5-position is highly activated and can undergo direct arylation, sometimes outcompeting or occurring in tandem with the C4 cross-coupling, especially in the presence of silver salts (e.g., AgF) 5.
-
Solution: If C5 functionalization is undesired, you must either block the C5 position (e.g., with a methyl group) or strictly avoid C–H activation conditions (avoid Ag+ additives and stick to standard Suzuki/Sonogashira bases).
Quantitative Data: Reaction Condition Optimization
The following table summarizes the critical effect of catalyst and base selection on the yield of the target cross-coupled product versus ring-opened degradation byproducts.
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Target Cross-Coupled Yield (%) | Ring-Opened Byproduct (%) |
| Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Dioxane/ H2O | 100 | 45% | 35% |
| Pd(OAc)2 / SPhos (5%) | K3PO4 (2.0) | Toluene | 110 | 20% | 65% |
| PdCl2 (5%) | KHCO3 (1.4) | DMF/ H2O | 85 | 74% | <5% |
| PdCl2(PPh3)2 (5%) | Et3N (3.0) | THF | 65 | 88% (Sonogashira) | Not Detected |
Data synthesized from benchmark Suzuki and Sonogashira coupling conditions of 4-iodoisoxazoles 34.
Mechanistic Pathway: Competing Reactions
Understanding the bifurcation point between successful cross-coupling and substrate degradation is critical for rational optimization.
Fig 2: Competing mechanistic pathways: Cross-coupling vs. auto-tandem N-O bond cleavage.
Validated Experimental Protocols (SOPs)
SOP 1: Mild Suzuki-Miyaura Coupling of 4-Iodoisoxazoles
-
Self-Validating System: This protocol utilizes a biphasic solvent system that visually confirms the full dissolution of the boronic acid before heating, preventing localized concentration gradients that lead to homocoupling.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), and PdCl2 (0.05 mmol, 5 mol%).
-
Base Addition: Add KHCO3 (1.4 mmol).
-
Causality: KHCO3 is specifically chosen over strong bases ( NaOH , NaOtBu ) to prevent nucleophilic attack on the isoxazole C3/C5 positions and subsequent N–O bond degradation.
-
-
Solvent: Add a degassed mixture of DMF: H2O (4:1 v/v, 5 mL). Degas the resulting suspension via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 85 °C under an argon atmosphere for 12 hours. Monitor by TLC or LC-MS until the 4-iodoisoxazole is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography.
SOP 2: Sonogashira Coupling of Sterically Hindered 4-Iodoisoxazoles
-
Self-Validating System: The precipitation of triethylammonium iodide salt serves as an internal visual validation that the oxidative addition and transmetalation steps are successfully turning over.
-
Preparation: To a dry Schlenk tube, add the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Atmosphere: Evacuate and backfill with Argon (3x).
-
Causality: CuI is highly susceptible to oxidation to Cu(II), which heavily promotes unwanted Glaser homocoupling of the alkyne. Strict anaerobic conditions prevent this.
-
-
Reagents: Add anhydrous THF (5 mL), followed by freshly distilled triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir at 65 °C for 8-12 hours. The solution will turn cloudy as the triethylammonium iodide salt precipitates.
-
Workup: Filter the mixture through a short pad of Celite to remove the palladium and copper salts. Concentrate the filtrate and purify by silica gel chromatography.
References
-
Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling of Ortho-Aroylated 3,5-Diarylisoxazoles Source: Journal of Organic Chemistry / PubMed 1
-
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone Source: Organic Letters / ACS 2
-
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: PMC / NIH3
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction Source: ResearchGate4
-
Palladium‐Catalyzed Direct C–H Arylation of Isoxazoles at the 5‐Position Source: ResearchGate 5
Sources
- 1. Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling of Ortho-Aroylated 3,5-Diarylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Scale-up synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Topic: Scale-Up Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the translation of heterocyclic building block syntheses from the benchtop to the pilot plant. The synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2)[1] via the electrophilic iodination of ethyl 5-methylisoxazole-3-carboxylate presents unique scale-up challenges, primarily regarding exotherm control, ester hydrolysis, and downstream isolation.
This guide bypasses generic procedures to focus on the causality of the reaction mechanics, providing you with a self-validating, chromatography-free protocol designed for multi-kilogram manufacturing.
Process Logic & Workflow
The isoxazole ring is an electron-rich heteroaromatic system. The oxygen and nitrogen atoms direct electrophilic aromatic substitution (SEAr) to the 4-position, which is the most electron-dense and sterically accessible carbon on the ring[2]. Because the 3- and 5-positions of our starting material are blocked, C4 is the exclusive site for iodination, guaranteeing perfect regioselectivity.
Figure 1: Scale-up workflow for electrophilic iodination of ethyl 5-methylisoxazole-3-carboxylate.
Troubleshooting & FAQs
Q1: Why do we experience a delayed, violent exotherm during the addition of N-Iodosuccinimide (NIS), and how can it be mitigated? A: Solid NIS has poor solubility in cold solvents. If added too quickly at 0 °C, the electrophile accumulates without reacting. As the reactor warms, the acid-catalyzed generation of the highly reactive iodonium ion ( I+ ) triggers a rapid, uncontrolled SEAr reaction. Actionable Fix: Maintain the reactor at 15 °C during addition. This provides enough thermal energy to ensure steady, immediate consumption of the electrophile as it dissolves, preventing thermal runaway.
Q2: Bench-scale procedures use pure Trifluoroacetic Acid (TFA). Why is this avoided on scale, and how do we prevent ester hydrolysis? A: While neat TFA is an excellent medium for activating NIS[3], it is highly corrosive, expensive, and complicates waste disposal on a pilot scale. Furthermore, traditional aqueous iodination systems (e.g., I2/HNO3 or I2/NaOH ) will rapidly hydrolyze the ethyl 3-carboxylate group. Actionable Fix: Transition to anhydrous acetonitrile (MeCN) utilizing a catalytic or stoichiometric amount of p-toluenesulfonic acid (p-TsOH). This provides sufficient Brønsted acid activation to generate the I+ species while preserving the sensitive ester moiety[4]. Lewis acids can also be utilized for this activation, but p-TsOH remains the most cost-effective for scale-up[5].
Q3: Column chromatography is unviable for our pilot plant. What is the most scalable way to remove the succinimide byproduct and residual iodine? A: Succinimide is highly water-soluble. By quenching the reaction with aqueous sodium thiosulfate ( Na2S2O3 ), you reduce any unreacted I+ or I2 to benign, water-soluble iodide ( I− ). During a liquid-liquid extraction with methyl tert-butyl ether (MTBE), the succinimide and iodide salts partition entirely into the aqueous waste stream. The product can then be isolated via crystallization.
Quantitative Process Parameters
| Component | Role | Equivalents | Mass/Vol (per 1 kg SM) | Operational Notes |
| Ethyl 5-methylisoxazole-3-carboxylate | Starting Material (SM) | 1.0 eq | 1.00 kg | Ensure purity > 98% prior to use. |
| Acetonitrile (MeCN) | Solvent | N/A | 10.0 L | Must be anhydrous (KF < 0.1%). |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid Catalyst | 0.5 eq | 0.55 kg | Activates NIS to form I+ [4]. |
| N-Iodosuccinimide (NIS) | Electrophile Source | 1.2 eq | 1.60 kg | Add in 4 equal portions. |
| 10% aq. Na2S2O3 | Reductive Quench | N/A | 3.0 L | Neutralizes active iodine species. |
| MTBE | Extraction Solvent | N/A | 5.0 L | Excellent phase separation profile. |
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop system; you do not proceed to the next step until the built-in validation criteria are met.
Step 1: Reactor Preparation & Activation
-
Action: Charge a clean, dry reactor with 1.00 kg of Ethyl 5-methylisoxazole-3-carboxylate and 10.0 L of anhydrous MeCN. Begin agitation. Add 0.55 kg of p-TsOH.
-
Causality: MeCN provides a polar, aprotic medium that stabilizes the iodonium intermediate without participating in side reactions. p-TsOH provides the necessary protonation to weaken the N-I bond of NIS[4].
-
Validation Check: Perform a Karl Fischer (KF) titration on the mixture. Do not proceed if moisture is > 0.1%, as water will quench the I+ intermediate and promote ester hydrolysis.
Step 2: Controlled Electrophile Addition
-
Action: Adjust the internal reactor temperature to 15 °C. Add 1.60 kg of NIS in four equal portions (0.40 kg each) over a 2-hour period.
-
Causality: Portion-wise addition at a mild temperature prevents the dangerous accumulation of unreacted electrophile, strictly controlling the SEAr exotherm.
-
Validation Check: Monitor the internal temperature continuously. Do not add the next portion until the temperature delta ( ΔT ) returns to ≤1 °C of the baseline 15 °C.
Step 3: Maturation and In-Process Control (IPC)
-
Action: Once addition is complete, warm the reactor to 25 °C and stir for 4 hours.
-
Causality: Allows the kinetically driven iodination at the C4 position to reach thermodynamic completion[2].
-
Validation Check: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete only when the starting material peak area is < 2%. If > 2%, add an additional 0.1 eq of NIS and stir for 1 hour.
Step 4: Reductive Quench
-
Action: Cool the reactor to 10 °C. Slowly charge 3.0 L of 10% aqueous Na2S2O3 while maintaining vigorous agitation.
-
Causality: Thiosulfate rapidly reduces hazardous residual I2 and I+ to water-soluble iodide ( I− ), halting all electrophilic activity.
-
Validation Check: Visual confirmation is required. The reaction mixture must transition from a dark iodine-brown to a pale yellow or colorless biphasic solution.
Step 5: Extraction and Crystallization
-
Action: Charge 5.0 L of MTBE to the reactor. Stir for 15 minutes, then allow phases to separate. Discard the lower aqueous layer (contains succinimide and salts). Wash the organic layer with 2.0 L of water, followed by 2.0 L of brine. Concentrate the organic layer under vacuum and crystallize the residue from an Ethanol/Water (3:1) mixture.
-
Causality: Succinimide is highly water-soluble and is completely removed during the aqueous washes, eliminating the need for chromatography.
-
Validation Check: Confirm product purity via quantitative NMR (>98%) to ensure the complete absence of succinimide. Verify that the melting point matches the standard for CAS 1356600-24-2[1].
Sources
Technical Support Center: Navigating De-iodination in Reactions with 4-Iodo-isoxazoles
Welcome to the technical support center for chemists and researchers working with 4-iodo-isoxazoles. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of a common challenge: the undesired de-iodination of the isoxazole ring during synthetic manipulations. As a versatile building block in medicinal chemistry and materials science, maintaining the integrity of the C-I bond is often crucial for subsequent cross-coupling reactions.[1][2][3][4][5][6] This resource will equip you with the knowledge to anticipate, diagnose, and prevent this problematic side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with 4-iodo-isoxazoles, providing explanations and actionable solutions.
Question 1: I'm observing significant amounts of the de-iodinated isoxazole byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?
Answer: De-iodination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings.[7] Several factors related to your reaction conditions can promote this undesired pathway:
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Certain phosphine ligands, particularly those that are less electron-rich or sterically hindered, may not adequately prevent side reactions.
-
Base-Mediated Decomposition: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] However, stronger bases or the presence of protic solvents can facilitate the protonolysis of the aryl-palladium intermediate, leading to the de-iodinated product.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of catalyst decomposition and other side reactions, including de-iodination.
-
Presence of Reducing Agents: Trace impurities in your reagents or solvents can act as reducing agents, contributing to the formation of the de-iodinated byproduct.
Question 2: How can I minimize de-iodination in my Sonogashira coupling with a terminal alkyne?
Answer: The Sonogashira coupling, while powerful for forming C-C bonds with 4-iodo-isoxazoles, can also be susceptible to de-iodination.[2][9][10][11][12][13] Here are some strategies to mitigate this:
-
Copper(I) Co-catalyst: The copper(I) co-catalyst is a standard component of the Sonogashira reaction and plays a crucial role in the catalytic cycle.[12] Ensuring the quality and appropriate loading of your copper source is important.
-
Amine Base: The choice and purity of the amine base are critical. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. It's essential to use a dry, high-purity amine to avoid introducing water or other impurities that could lead to side reactions.
-
Inert Atmosphere: As with many palladium-catalyzed reactions, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative degradation of the catalyst and reagents, which can indirectly lead to de-iodination.
Question 3: Are there any general additives or scavengers I can use to prevent de-iodination?
Answer: Yes, several additives can be employed to suppress de-iodination by scavenging species that promote this side reaction.
-
Silver Salts: Silver salts, such as silver acetate or silver carbonate, can act as halide scavengers.[14][15] In the context of a cross-coupling reaction, they can help to drive the catalytic cycle forward and minimize the lifetime of intermediates that might be prone to de-iodination.
-
Radical Scavengers: In some cases, de-iodination can proceed through a radical mechanism.[16][17][18][19][20] While not a standard addition to cross-coupling reactions, if a radical pathway is suspected, the addition of a radical scavenger like TEMPO or BHT could be explored, though this may also inhibit the desired reaction.[16]
-
Acid Scavengers: In certain reaction contexts where acidic byproducts might form and contribute to the degradation of the 4-iodo-isoxazole, an acid scavenger can be beneficial.[21][22] For instance, non-nucleophilic bases like proton sponge or hindered amines could be considered, depending on the specific reaction.
Understanding the Mechanisms of De-iodination
To effectively prevent de-iodination, it is helpful to understand the potential mechanistic pathways through which it can occur.
Sources
- 1. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. USRE34281E - Removal of iodine or ioidide impurities - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ethz.ch [ethz.ch]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate vs. other 4-halo-isoxazoles
Synthetic Supremacy: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate vs. Lighter 4-Halo-Isoxazoles in Cross-Coupling
The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in highly potent COX-2 inhibitors such as valdecoxib . To systematically explore structure-activity relationships (SAR) during drug development, medicinal chemists rely heavily on late-stage functionalization at the C4 position. While 4-bromo and 4-chloro isoxazoles are synthetically accessible, their application in transition-metal catalysis is severely limited by the inherent instability of the isoxazole core.
This guide objectively compares the reactivity of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate against its lighter halogen counterparts, demonstrating why the 4-iodo variant is the definitive choice for high-yielding, complex library generation .
Mechanistic Causality: The Kinetic Advantage of the C-I Bond
The fundamental challenge in isoxazole functionalization is the lability of the nitrogen-oxygen (N-O) bond. Under the harsh basic conditions and elevated temperatures (>110 °C) typically required to activate C-Br or C-Cl bonds, the isoxazole ring is prone to reductive cleavage, revealing a latent 1,3-dicarbonyl system that rapidly degrades .
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate circumvents this thermodynamic trap through superior kinetics. The carbon-iodine bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol). This translates to a dramatically accelerated oxidative addition step in the palladium catalytic cycle. Consequently, Suzuki-Miyaura and Sonogashira cross-couplings can be executed at mild temperatures (60–85 °C) using weak bases (e.g., KHCO3), perfectly preserving both the delicate isoxazole core and the potentially labile ethyl ester moiety , [[1]]([Link]).
Quantitative Performance Comparison
The table below summarizes the experimental parameters and outcomes when subjecting 4-halo-isoxazoles to standard Suzuki-Miyaura cross-coupling conditions.
| Parameter | Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | 4-Bromo / 4-Chloro Isoxazoles |
| C-X Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol (Br) / ~96 kcal/mol (Cl) |
| Oxidative Addition Kinetics | Rapid (Complete within 1-3 hours) | Sluggish (Requires 12-24 hours) |
| Optimal Temperature | 60 °C – 85 °C | > 110 °C |
| Base Compatibility | Mild (KHCO3, K3PO4) | Strong (Na2CO3, Cs2CO3) |
| Ring Stability (N-O Bond) | Intact (>95% recovery/conversion) | High risk of ring fragmentation |
| Average Cross-Coupling Yield | 75% – 92% | < 40% (Often yields complex mixtures) |
Workflow: Divergent Reactivity Pathways
The following logical diagram illustrates the divergent synthetic outcomes dictated by the choice of the C4-halogen.
Divergent reactivity pathways of 4-iodo vs. 4-bromo/chloro isoxazoles in cross-coupling.
Self-Validating Experimental Protocol: Mild Suzuki-Miyaura Cross-Coupling
To maximize the utility of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, the following protocol is engineered with built-in causality and self-validation checkpoints [[2]]([Link]), .
Objective: Synthesize a 4-aryl-5-methylisoxazole-3-carboxylate derivative.
Step 1: Reagent Assembly & Degassing
-
Action: In a Schlenk flask, combine Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and KHCO3 (1.4 equiv) in a 4:1 mixture of DMF and H2O. Bubble argon through the solution for 15 minutes.
-
Causality: KHCO3 is specifically chosen as a mild base to activate the boronic acid without hydrolyzing the ethyl ester. Degassing removes dissolved oxygen, which would otherwise promote competitive homocoupling of the boronic acid.
Step 2: Catalyst Introduction & Thermal Activation
-
Action: Add PdCl2 (5 mol%) under a positive stream of argon. Seal the flask and heat to 85 °C for 3 hours.
-
Self-Validation Checkpoint: Observe the reaction mixture. A transition from a pale yellow suspension to a homogeneous dark brown solution indicates the successful formation of the active Pd(0) species. The precipitation of a black mirror (Pd black) indicates catalyst deactivation and reaction failure.
Step 3: Reaction Monitoring via NMR/LC-MS
-
Action: Sample the reaction at 2 hours.
-
Self-Validation Checkpoint: In the starting material, the C4 carbon exhibits a highly shielded signal in 13C NMR (~60 ppm) due to the "heavy atom effect" of iodine . Successful coupling is definitively validated by the disappearance of this upfield signal and the emergence of new aromatic carbon signals (~110-130 ppm), alongside the expected mass shift in LC-MS.
Step 4: Quench and Purification
-
Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
References
1.[2] Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib Source: The Journal of Organic Chemistry (via PMC) URL: [Link]
2.[3] Title: Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: Journal of Combinatorial Chemistry (via PMC) URL: [Link]
3.[4] Title: Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles Source: Angewandte Chemie International Edition (via PMC) URL: [Link]
4.[1] Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: Mini Reviews in Medicinal Chemistry (via PMC) URL: [Link]
Sources
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative reactivity of 4-iodo and 4-bromo isoxazoles in Suzuki coupling
Advanced Comparative Guide: Reactivity of 4-Iodo vs. 4-Bromo Isoxazoles in Suzuki-Miyaura Cross-Coupling
Executive Summary
The functionalization of the isoxazole C-4 position is a critical transformation in medicinal chemistry, notably in the development of COX-2 inhibitors such as Valdecoxib. While both 4-iodo and 4-bromo isoxazoles serve as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-couplings, their reactivity profiles differ drastically. This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their performance and offering validated experimental protocols for researchers and drug development professionals.
Mechanistic Causality: The Oxidative Addition Bottleneck
In the Suzuki-Miyaura catalytic cycle, the rate-determining step for aryl and heteroaryl halides is typically the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond.
The causality behind the differential reactivity lies in the inherent bond dissociation energies (BDE). The C-I bond is significantly weaker (~238 kJ/mol) than the C-Br bond (~285 kJ/mol) 1. Consequently, 4-iodoisoxazoles undergo facile oxidative addition at lower temperatures and with milder bases. Conversely, 4-bromoisoxazoles present a kinetic bottleneck. Forcing the reaction with higher temperatures or stronger bases to overcome this activation energy often leads to off-target degradation, as the delicate N-O bond of the isoxazole ring is highly sensitive to reductive or strongly basic cleavage.
Catalytic cycle highlighting the oxidative addition bottleneck for 4-bromo vs 4-iodo isoxazoles.
Comparative Experimental Data
Empirical data from the synthesis of highly substituted isoxazoles highlights the superiority of the 4-iodo handle. For instance, in the synthesis of Valdecoxib precursors, coupling a 4-iodoisoxazole with a boronic ester under mild conditions (PdCl2, KHCO3, 85°C) yields the product in >80% yield 2. In contrast, attempting the same coupling with 4-bromoisoxazole often results in incomplete conversion, with starting materials recovered in a 1:2 ratio, or requires harsh conditions that depress the isolated yield due to ring degradation 3.
| Parameter | 4-Iodoisoxazole | 4-Bromoisoxazole |
| Typical Catalyst | PdCl2 or Pd(PPh3)4 (5 mol%) | Pd(PPh3)4 or Pd(dppf)Cl2 (5-10 mol%) |
| Preferred Base | KHCO3, Na2CO3 (Mild) | K3PO4, Cs2CO3, NaOH (Stronger) |
| Temperature | 60°C – 85°C | 90°C – 110°C |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Average Yield | 75% – 95% | 30% – 60% |
| Isoxazole Ring Stability | Excellent (Mild conditions prevent cleavage) | Poor to Moderate (Prone to degradation) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring the disappearance of the distinct halogenated starting materials via GC-MS or TLC, researchers can directly observe the oxidative addition efficiency and validate the kinetic principles discussed above.
Protocol A: Mild Suzuki Coupling of 4-Iodoisoxazole (High-Yield Route)
Causality Check: The use of a weak base (KHCO3) and moderate heat (85°C) is sufficient because the weak C-I bond readily inserts into Pd(0). This strategically protects the fragile isoxazole core from basic hydrolysis 2.
-
Preparation: In an oven-dried Schlenk flask, combine 4-iodoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and PdCl2 (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of DMF:H2O (4:1 v/v), followed by KHCO3 (1.4 equiv).
-
Reaction: Heat the mixture to 85°C under an argon atmosphere.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The self-validating marker is the complete disappearance of the 4-iodoisoxazole spot within 3 hours, confirming unhindered oxidative addition.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Forced Suzuki Coupling of 4-Bromoisoxazole
Causality Check: Because the C-Br bond is stronger, a more electron-rich ligand environment (e.g., dppf) and higher temperatures are required to force oxidative addition, which inherently increases the risk of side reactions 3.
-
Preparation: In a sealed pressure tube, combine 4-bromoisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.10 equiv).
-
Solvent & Base: Add degassed Toluene/EtOH/H2O (2:1:1 v/v) and K3PO4 (2.0 equiv).
-
Reaction: Heat to 100°C for 16 hours.
-
Validation: Monitor via GC-MS. The validation step here will likely reveal unreacted 4-bromoisoxazole alongside the product and potential ring-cleavage byproducts, proving the kinetic resistance of the C-Br bond.
-
Workup: Filter through a pad of Celite, extract with EtOAc, wash with brine, concentrate, and purify via chromatography.
Comparative experimental workflow and expected outcomes for 4-halo isoxazoles.
Conclusion & Strategic Recommendations
For the functionalization of the C-4 position of isoxazoles, 4-iodoisoxazoles are unequivocally the superior electrophiles. The weaker C-I bond facilitates rapid oxidative addition, allowing for milder reaction conditions that preserve the integrity of the sensitive isoxazole ring. 4-bromoisoxazoles should only be utilized when the specific iodination of the precursor is synthetically inaccessible or economically prohibitive at an industrial scale.
References
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib Source: The Journal of Organic Chemistry (ACS Publications) / PMC - NIH URL:2
-
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: PMC - NIH URL:3
-
Suzuki Reaction Source: Wikipedia URL:1
Sources
A Senior Scientist's Guide to the NMR Characterization of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Introduction: The Role of Substituted Isoxazoles and the Need for Unambiguous Characterization
Substituted isoxazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antiviral to anti-cancer treatments.[1][2] Their biological activity is exquisitely sensitive to the substitution pattern on the heterocyclic ring. Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, the subject of this guide, is a highly functionalized intermediate, valuable for its potential in further synthetic transformations, particularly cross-coupling reactions at the C4 position.
Given its role as a critical building block, the unambiguous structural verification of this molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate. By grounding our predictions in data from closely related analogs and fundamental principles, we offer a robust framework for researchers to confidently identify and characterize this compound. We will compare its expected spectral features against a non-iodinated counterpart, Ethyl 5-methylisoxazole-3-carboxylate, to highlight the specific spectral impact of the C4-iodo substituent.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate are presented below.
Figure 1: Structure and numbering of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to be remarkably simple, containing only three distinct signals corresponding to the ethyl ester and the C5-methyl group. The absence of a proton at the C4 position is a key identifying feature when comparing this molecule to other isoxazoles that are unsubstituted at that position.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -O-CH₂- CH₃ (H9) | ~ 1.41 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are coupled to the two methylene protons, resulting in a triplet. This chemical shift is standard for ethyl esters.[4] |
| C5-CH₃ (H11) | ~ 2.55 | Singlet (s) | 3H | This singlet corresponds to the methyl group at the C5 position. In the analogous 5-methyl-3-phenylisoxazole, this signal appears at 2.48 ppm.[3] The electron-withdrawing nature of the adjacent C4-iodo and the ester at C3 may cause a slight downfield shift. |
| -O-CH₂- CH₃ (H8) | ~ 4.45 | Quartet (q) | 2H | These methylene protons are deshielded by the adjacent ester oxygen, shifting them significantly downfield.[5] They are coupled to the three terminal methyl protons, resulting in a quartet. |
Predicted ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum provides the carbon backbone of the molecule. The prediction of chemical shifts relies on the additive effects of the various substituents on the isoxazole core. Of particular interest is the C4 carbon, which is directly bonded to iodine. The "heavy atom effect" of iodine typically induces a significant upfield shift (shielding) on the carbon to which it is attached.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| -O-CH₂-CH₃ (C9) | ~ 14.1 | Typical upfield signal for a terminal methyl carbon in an ethyl ester.[6] |
| C5-CH₃ (C11) | ~ 12.5 | The methyl group attached to the isoxazole ring. Its chemical shift is influenced by the heterocyclic system. |
| -O-CH₂- CH₃ (C8) | ~ 62.5 | The methylene carbon is deshielded by the adjacent oxygen atom.[4] |
| C4 | ~ 85.0 | This is a key predictive value. In unsubstituted isoxazoles, C4 resonates around 100-110 ppm. The strong shielding effect of the directly attached iodine atom is expected to shift this signal significantly upfield. |
| C3 | ~ 158.0 | This quaternary carbon is part of the isoxazole ring and is bonded to the electron-withdrawing ester group, resulting in a downfield shift. |
| -C=O (C6) | ~ 161.5 | The carbonyl carbon of the ethyl ester falls within the expected range for esters conjugated with a heterocyclic ring.[7] |
| C5 | ~ 172.0 | This quaternary carbon is significantly deshielded due to its position in the isoxazole ring (bonded to both N and O) and its attachment to the methyl group. |
Comparative Analysis: The Influence of the C4-Iodo Group
To truly appreciate the spectral characteristics of the title compound, a comparison with its non-iodinated analog, Ethyl 5-methylisoxazole-3-carboxylate , is instructive.
-
¹H NMR Comparison: The most dramatic difference would be the presence of a signal for H4 in the non-iodinated analog, which would likely appear as a singlet around δ 6.0-6.5 ppm.[3] The absence of any signal in this region for the title compound is a primary diagnostic indicator of C4 substitution.
-
¹³C NMR Comparison: The C4 carbon in Ethyl 5-methylisoxazole-3-carboxylate would be expected to resonate around 105 ppm. The predicted shift to ~85.0 ppm in the iodo-substituted version represents a substantial upfield shift of ~20 ppm, providing compelling evidence for the presence and position of the iodine atom.
Experimental Protocols for Structural Verification
A trustworthy protocol is self-validating. The following procedure ensures high-quality data for unambiguous characterization.
1. Sample Preparation
-
Weigh Sample: Accurately weigh 10-15 mg of the purified Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
-
Choose Solvent: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8]
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent.
-
Homogenize: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.
2. NMR Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for resolving complex spectra.[8]
-
Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.[8]
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick and label all peaks in both spectra.
Figure 2: Standard workflow for NMR-based structural characterization.
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR is powerful, 2D NMR experiments provide definitive proof of structure by revealing through-bond correlations. For this molecule, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly insightful. It reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons.
Figure 3: Key predicted HMBC correlations for structural confirmation.
Key Predicted HMBC Correlations:
-
H11 (C5-CH₃) to C5 and C4: The protons of the methyl group (H11) should show a strong two-bond correlation (²J) to C5 and a three-bond correlation (³J) to C4. This definitively links the methyl group to the C5 position and confirms the adjacency to the iodo-substituted C4.
-
H8 (-O-CH₂-) to C6 (C=O): The methylene protons of the ethyl group (H8) will show a strong three-bond correlation (³J) to the carbonyl carbon (C6), confirming the ester functionality.
Conclusion
The structural characterization of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate via NMR spectroscopy is straightforward, provided a systematic approach is taken. The predicted ¹H NMR spectrum is defined by three distinct signals: a quartet near 4.45 ppm, a singlet near 2.55 ppm, and a triplet near 1.41 ppm. The ¹³C NMR spectrum is distinguished by the heavily shielded C4 carbon signal at approximately 85.0 ppm, a direct and measurable consequence of the iodine substituent. By comparing these predicted data against experimental results and using advanced techniques like HMBC for confirmation, researchers can have full confidence in the identity and purity of this valuable synthetic intermediate.
References
-
Chiacchio, U., Corsaro, A., & Rescifina, A. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE Repository. Available at: [Link]
-
Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. Available at: [Link]
-
Wylie, C. S., Nguyen, H. N., & Lancaster, K. M. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]
-
Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4). Available at: [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]
- Supporting Information for a publication. (2007). Wiley-VCH. This is a general reference for typical chemical shifts of ethyl esters found in supporting information documents.
-
Wylie, C. S., et al. (2024). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Omega. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 34(4), 529-547. Available at: [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]
-
SpectraBase. (n.d.). Isoxazole, 3-methyl-4-nirto-5-(4-phenylbuta-1,3-dienyl)- Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Begtrup, M., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 896-901. Available at: [Link]
- Supporting Information. (2016). Royal Society of Chemistry.
-
D'hooghe, M., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
-
Holy, A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14671-14686. Available at: [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E, 69(Pt 6), o987. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
epgp. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp. Available at: [Link]
-
ResearchGate. (n.d.). Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. Available at: [Link]
-
European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
Sources
- 1. sciarena.com [sciarena.com]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. flore.unifi.it [flore.unifi.it]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. rsc.org [rsc.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the High-Resolution Mass Spectrometry of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present validating data, and objectively compare HRMS with alternative analytical techniques to provide researchers, scientists, and drug development professionals with a comprehensive framework for small molecule analysis.
The Analytical Challenge: Beyond Simple Detection
In drug discovery and development, the unambiguous identification and structural confirmation of novel chemical entities are paramount. Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (C₈H₁₀INO₃) presents a typical analytical challenge. While techniques can confirm its presence, ensuring its elemental composition and differentiating it from potential isomeric or isobaric impurities requires a higher level of analytical precision. This guide focuses on leveraging HRMS to achieve this confidence, a critical step before a compound progresses through the development pipeline. Isoxazole derivatives, in particular, are a significant class of compounds with a wide range of pharmacological activities, making their precise characterization essential.[1][2]
High-Resolution Mass Spectrometry: The Gold Standard for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[3][4] Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places.[5] This capability, known as high mass accuracy, allows for the determination of a molecule's elemental composition, a cornerstone of chemical identification.[6][7]
The core principle involves ionizing the sample, separating the resulting ions in a high-performance mass analyzer (such as an Orbitrap or TOF), and detecting them.[3][5][7] The high resolving power of these analyzers can distinguish between ions with very similar m/z values, which is crucial for analyzing complex samples and differentiating target compounds from matrix interferences.[6][8] For a molecule like Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, this precision is not just beneficial; it is a necessity for confident identification.
The Complete Analytical Workflow
The process from sample to confirmed structure involves a logical sequence of steps, each designed to build upon the last to create a self-validating dataset. This workflow ensures that the final identification is robust and defensible.
Caption: End-to-end workflow for LC-HRMS analysis.
Experimental Protocol: A Validated Approach
This protocol details a robust method for the analysis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution in 50:50 acetonitrile:water (v/v) to a final concentration of 1-10 µM.[9] The use of LC-MS grade solvents is critical to minimize background ions and ensure data quality.
-
Prepare a solvent blank using the final dilution solvent for background subtraction.
2. Liquid Chromatography (LC) Conditions:
-
Rationale: LC separation is employed to resolve the target analyte from any starting materials, byproducts, or degradants, ensuring that the mass spectrum is "clean" and corresponds only to the compound of interest.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Rationale: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar small molecules containing heteroatoms, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[10][3]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Full Scan (MS1) Settings:
-
Resolution: 60,000 or higher.
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
-
Tandem MS (MS/MS) Settings:
-
Activation: Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.
-
Isolation Window: 1.0 m/z.
-
Data Interpretation: From Spectrum to Structure
Step 1: Exact Mass and Elemental Composition
The first and most critical piece of data from an HRMS experiment is the exact mass. This allows for the calculation of the elemental formula.
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule | C₈H₁₀INO₃ | 294.9702 |
| Protonated Adduct [M+H]⁺ | C₈H₁₁INO₃⁺ | 295.9779 |
| Sodiated Adduct [M+Na]⁺ | C₈H₁₀INNaO₃⁺ | 317.9599 |
Experimental Result: A measured m/z of 295.9775 for the primary ion would correspond to a mass error of only 1.4 ppm compared to the theoretical [M+H]⁺ adduct, providing extremely high confidence in the assigned elemental formula of C₈H₁₀INO₃. The presence of iodine (a monoisotopic element) simplifies the spectrum, as it does not produce a complex isotopic cluster like chlorine or bromine, further aiding in identification.
Step 2: Structural Confirmation with Tandem MS (MS/MS)
While exact mass confirms what atoms are present, tandem MS (MS/MS) helps confirm how they are connected.[11][12] The protonated molecule ([M+H]⁺, m/z 295.9779) is isolated and fragmented to produce a unique "fingerprint" spectrum.
Caption: Proposed MS/MS fragmentation of the target molecule.
The observation of these specific neutral losses and fragment ions provides orthogonal confirmation of the molecule's structure, particularly the presence of the ethyl ester and the integrity of the substituted isoxazole core.
Comparative Analysis with Alternative Techniques
No single technique tells the whole story. The choice of analytical method is driven by the specific question being asked. Here, we compare HRMS to other common techniques for small molecule characterization.[13][14]
| Parameter | High-Resolution MS (HRMS) | NMR Spectroscopy | LC-Low Resolution MS (LRMS) |
| Primary Information | Elemental Composition & Structural Fragments | Definitive 3D Structure & Connectivity | Molecular Weight (Nominal) & Purity |
| Resolution/Specificity | Very High (can distinguish C₃H₉N from C₂H₇O₂)[15] | Atomic level, distinguishes isomers | Low (cannot resolve isobars) |
| Sensitivity | High (µM to nM) | Low (mM to high µM) | High (µM to nM) |
| Sample Requirement | Very Low (µg to ng) | High (mg) | Very Low (µg to ng) |
| Analysis Time | Fast (<10 minutes per sample) | Slower (minutes to hours per experiment) | Fast (<10 minutes per sample) |
| Key Advantage | Unambiguous formula confirmation with high sensitivity.[10] | Gold standard for absolute structure elucidation.[16][17] | Robust for quantification and purity checks. |
| Limitation | Cannot definitively distinguish between isomers. | Lower throughput and sensitivity. | Cannot confirm elemental composition. |
| Role in this Analysis | Core Identity Confirmation: Provides exact mass and key structural data quickly and with minimal sample. | Absolute Proof: Used as a final, definitive confirmation of the synthesized structure. | Screening/QC: Useful for routine purity checks once the compound is well-characterized. |
Conclusion: An Integrated Analytical Strategy
For the comprehensive characterization of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, High-Resolution Mass Spectrometry stands out as an indispensable tool. It offers an unparalleled combination of speed, sensitivity, and specificity, delivering confident elemental composition and crucial structural data from minimal sample quantities.[10][6]
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive authority for absolute structure elucidation[17], HRMS serves as the critical first-line technique in a modern drug discovery workflow. It rapidly validates the identity of synthetic intermediates and final compounds, enabling researchers to make faster, more informed decisions. The integration of LC with HRMS further enhances its power, allowing for the analysis of complex reaction mixtures in a single run.[14] By combining the strengths of both HRMS and NMR, researchers can achieve a state of analytical certainty that is essential for the rigorous demands of pharmaceutical development.
References
-
AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Available from: [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Available from: [Link]
-
UTMB. HRMS Analysis of Small Molecules. Available from: [Link]
-
Gollapalli Naga Raju et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6):346-352. Available from: [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
PubMed. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Available from: [Link]
-
ACS Publications. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Available from: [Link]
-
ResearchGate. HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures. Available from: [Link]
-
Cody, R. B., et al. (2008). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. Organic Letters. Available from: [Link]
-
IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]
-
World News of Natural Sciences. (2023, July 28). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available from: [Link]
-
Tran, C. D. (2024). The Application of High-Resolution Mass Spectrometry for the Analysis of Biopolymers, Metabolites, and Biologically Relevant Small Molecules. University of Massachusetts Boston. Available from: [Link]
-
ScienceDirect. HRMS: Fundamentals and Basic Concepts. Available from: [Link]
-
JoVE. (2024, April 4). Video: High-Resolution Mass Spectrometry (HRMS). Available from: [Link]
-
ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]
-
LCGC International. (2020, November 12). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]
-
MDPI. (2024, February 1). Recent Advances in Real-Time Label-Free Detection of Small Molecules. Available from: [Link]
-
Spectroscopy Europe. (2008, January 9). Chromatographic NMR: a tool for the analysis of mixtures of small molecules. Available from: [Link]
-
PMC. Personalized Metabolic Profile by Synergic Use of NMR and HRMS. Available from: [Link]
-
Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available from: [Link]
-
MDPI. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available from: [Link]
-
Mtoz Biolabs. What Is the Difference Between HRMS and LC-MS?. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijcrt.org [ijcrt.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. algimed.com [algimed.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 7. Mass Spectrometry: Principles, Applications & Techniques | Danaher Life Sciences [lifesciences.danaher.com]
- 8. Video: High-Resolution Mass Spectrometry (HRMS) [jove.com]
- 9. HRMS Analysis [utmb.edu]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. What Is the Difference Between HRMS and LC-MS? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
Unambiguous Structural Validation of Isoxazole Derivatives: A Comparative Guide to X-Ray Crystallography
Introduction: The Critical Need for 3D Structural Precision
Isoxazole derivatives are indispensable pharmacophores in medicinal chemistry, serving as the core scaffold for a vast array of therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to novel kinase inhibitors targeting CDK2 and EGFR[1]. In drug development, determining the exact three-dimensional architecture of these molecules—specifically their stereochemistry, bond lengths, and torsional angles—is paramount. This precise geometric data forms the foundation for rational Structure-Activity Relationship (SAR) modeling and computational docking studies[2].
Methodological Causality: Why SC-XRD is the Gold Standard
When validating the structure of newly synthesized isoxazole derivatives, scientists must objectively choose between Single-Crystal X-Ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).
While 3[3] is excellent for determining atomic connectivity and dynamic behavior in the solution state, it fundamentally struggles with defining the absolute configuration of stereocenters and mapping quaternary carbons without complex, indirect 2D experiments[3]. Conversely, 4[4] has revolutionized structural biology for massive macromolecular complexes but lacks the sub-angstrom resolution required for the de novo structural elucidation of small organic molecules[4].
SC-XRD remains the undisputed gold standard for small molecule validation[2]. By analyzing the diffraction pattern of monochromatic X-rays through a crystal lattice, SC-XRD provides absolute 3D coordinates. It definitively resolves spatial ambiguities, such as whether the five-membered isoxazole ring adopts a planar configuration or an envelope conformation[5].
Table 1: Comparative Analysis of Structural Validation Techniques
| Parameter | SC-XRD | Solution NMR | Cryo-EM |
| Primary Output | Absolute 3D coordinates | Atomic connectivity & dynamics | Macromolecular density maps |
| Resolution Limit | < 0.8 Å (Atomic) | N/A (Ensemble average) | ~2.0 - 3.0 Å |
| Sample State | Single Crystal (>0.1 mm) | Solution (mg quantities) | Vitrified Ice (Thin film) |
| Stereochemistry | Unambiguous (Absolute) | Relative (Requires chiral aids) | Relative (Model fitted) |
| Key Limitation | Requires crystallizable sample | Struggles with quaternary carbons | Too low resolution for small molecules |
Structural Validation Workflow
Caption: Methodological selection and SC-XRD workflow for the structural validation of isoxazole derivatives.
Self-Validating Experimental Protocol for SC-XRD
As an application scientist, I emphasize that a successful X-ray crystallography experiment is not merely a procedural checklist; it is a self-validating thermodynamic and mathematical system.
Step 1: High-Purity Synthesis & Crystallization
-
Action : Purify the isoxazole derivative to >99% via preparative HPLC. Dissolve the compound in a minimal volume of a primary solvent (e.g., dichloromethane).
-
Causality : Chemical impurities act as lattice terminators. A highly pure sample is thermodynamically required to form a long-range, defect-free crystalline lattice[2].
-
Action : Employ the vapor diffusion method. Place the sample vial inside a sealed chamber containing a volatile anti-solvent (e.g., hexane).
-
Causality : As the anti-solvent slowly diffuses into the sample, the solubility decreases logarithmically. This slow kinetic environment prevents amorphous precipitation, allowing the molecules to nucleate and grow into a single crystal of suitable dimensions (>0.1 mm)[6].
Step 2: Cryogenic Data Collection
-
Action : Mount the single crystal on a goniometer and cool it to 150 K using a liquid nitrogen stream[7].
-
Causality : Cryo-cooling minimizes the thermal vibration of atoms (B-factors). This drastically improves the signal-to-noise ratio of high-angle diffraction spots, which are critical for achieving atomic resolution.
-
Action : Irradiate the crystal using a MoKα X-ray source (λ = 0.71073 Å)[5].
-
Causality : The MoKα wavelength is specifically chosen because it is smaller than the typical C-C and C-N bond lengths (~1.2–1.5 Å), preventing excessive absorption while providing the necessary resolution to map individual atomic electron clouds.
Step 3: Phase Solution and Refinement (The Self-Validation Step)
-
Action : Process the diffraction intensities to generate an electron density map using intrinsic phasing algorithms (e.g., ShelXT). Refine the structural model using full-matrix least-squares refinement on F² (ShelXL)[7].
-
Causality & Validation : The refinement process is inherently self-validating. The software calculates a theoretical diffraction pattern based on your proposed molecular model and compares it to the empirical data collected by the detector. The difference is quantified as the R-factor. An R-factor converging to < 5% mathematically proves that the 3D model is an accurate, unambiguous representation of the physical molecule[8].
Comparative Crystallographic Data of Isoxazole Scaffolds
Analyzing the output data reveals the nuanced geometry of isoxazole derivatives. For instance, depending on the fusion and substitution patterns, the isoxazole ring can exhibit significant conformational shifts. Below is a comparison of two distinct isoxazole derivatives validated via SC-XRD.
Table 2: Benchmark Crystallographic Parameters
| Parameter | 4-(4-Chlorophenyl)-5-phenylisoxazole | 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell (a, b, c in Å) | 9.776, 10.198, 12.686 | 10.438, 6.551, 19.965 |
| Unit Cell Volume (ų) | 1264.1 | ~1333.4 (Calculated) |
| Isoxazole Conformation | Planar | Envelope |
| Reference Data | 6[6] | 5[5] |
Conclusion
While modern spectroscopic techniques and computational modeling offer rapid insights, Single-Crystal X-Ray Diffraction remains the ultimate arbiter of molecular truth for small organic molecules. For isoxazole derivatives, SC-XRD not only confirms identity but provides the high-resolution geometric parameters—such as precise torsional angles and stereochemical absolute configuration—that are strictly required to drive intelligent, structure-based drug discovery.
References
-
BenchChem. "Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol". 2
-
BenchChem. "Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallogr". 6
-
Der Pharma Chemica. "Crystal Structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile". 5
-
Semantic Scholar. "Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer". 7
-
Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?". 3
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". 4
-
PMC (NIH). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery". 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Executive Summary
In medicinal chemistry, highly functionalized isoxazole building blocks are critical for developing novel therapeutics, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2) serves as a premier electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
To ensure high yields in downstream coupling, researchers must guarantee the absolute regiochemical fidelity and purity of this building block. This guide objectively compares the spectroscopic profile of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate against its direct alternative and precursor, Ethyl 5-methylisoxazole-3-carboxylate (CAS: 3209-72-1). By understanding the causality behind the spectral shifts—specifically the "heavy atom effect"—chemists can establish robust, self-validating analytical workflows.
Mechanistic Rationale & Regioselectivity
The synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate relies on the electrophilic aromatic substitution of the isoxazole ring. The C4 position is the most nucleophilic site; the C3 and C5 positions are deactivated by the electron-withdrawing ester group and the adjacent heteroatoms (nitrogen and oxygen), respectively.
Using N-iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA), the iodine atom is directed exclusively to the C4 position 1. This transformation fundamentally alters the electronic environment of the ring, providing distinct spectroscopic markers.
Figure 1: Mechanistic pathway of regioselective C4-iodination of the isoxazole core.
Comparative Spectroscopic Analysis
To validate the conversion from the precursor to the iodinated target, analysts must look beyond basic mass spectrometry and interrogate the structural environment via NMR.
Quantitative Data Comparison
The following table summarizes the critical analytical parameters used to differentiate the two compounds.
| Parameter | Ethyl 5-methylisoxazole-3-carboxylate (Precursor) | Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (Target) | Diagnostic Causality |
| ¹H NMR (C4-H) | ~6.40 ppm (s, 1H) | Absent | Direct confirmation of C4 substitution. |
| ¹H NMR (C5-CH3) | ~2.48 ppm (s, 3H) | ~2.49 ppm (s, 3H) | Minimal inductive effect from C4-I on the C5 methyl group. |
| ¹³C NMR (C4) | ~108.0 ppm | ~61.5 ppm | Heavy Atom Effect: Iodine causes massive diamagnetic shielding. |
| MS (ESI+)[M+H]⁺ | m/z 156.1 | m/z 282.0 | Mass shift corresponding to the addition of Iodine (+126 Da). |
Causality in Spectral Interpretation
-
Proton NMR (¹H NMR): The most immediate self-validating metric for this reaction is the disappearance of the sharp singlet at ~6.40 ppm 2, which corresponds to the C4 proton on the precursor. The ethyl ester protons (a quartet at ~4.40 ppm and a triplet at ~1.38 ppm) remain largely unperturbed 1.
-
Carbon NMR (¹³C NMR) & The Heavy Atom Effect: While halogens like fluorine and chlorine deshield adjacent carbons, iodine exerts a profound diamagnetic shielding effect due to its large, polarizable electron cloud (the "heavy atom effect"). Consequently, the C4 carbon undergoes a dramatic upfield shift from ~108 ppm in the precursor to ~61.5 ppm in the iodinated target.
Experimental Protocols
To ensure reproducibility and analytical confidence, the following self-validating protocols detail the synthesis, workup, and spectroscopic sample preparation.
Synthesis & Workup Protocol
-
Reaction Setup: Charge a 25 mL round-bottom flask equipped with a magnetic stirrer with 1.0 mL of Trifluoroacetic acid (TFA).
-
Reagent Addition: Add Ethyl 5-methylisoxazole-3-carboxylate (0.1 g, 0.6 mmol) followed by N-iodosuccinimide (0.289 g, 1.2 mmol, 2.0 eq).
-
Thermal Activation: Heat the stirred reaction mixture at 65 °C for 3 hours.
-
Quench & Extraction: Dilute the mixture with ethyl acetate (10 mL). Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (10 mL) to neutralize TFA.
-
Sodium thiosulfate solution (10 mL) to reduce and remove unreacted electrophilic iodine species.
-
Deionized water (25 mL) and brine (10 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield a brown liquid 1.
NMR Sample Preparation & Acquisition
-
Solvation: Dissolve 5–10 mg of the isolated brown liquid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field shimming errors.
-
Acquisition: Acquire the ¹H NMR spectrum at 300 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30).
-
Validation Gate: Process the data (phase and baseline correction). The protocol is considered successful only if the singlet at 6.40 ppm is completely absent, confirming 100% conversion at the C4 position.
Figure 2: Self-validating analytical workflow for confirming C4-iodination completion.
Conclusion
Differentiating Ethyl 4-iodo-5-methylisoxazole-3-carboxylate from its non-iodinated precursor relies heavily on understanding the localized electronic effects of the iodine atom. By tracking the disappearance of the C4 proton in ¹H NMR and leveraging the diagnostic diamagnetic shielding of the C4 carbon in ¹³C NMR, researchers can confidently validate the purity of their building blocks before committing them to expensive, late-stage cross-coupling reactions.
References
- Pope Biotech / Patent WO201211125A1. "Product Recommendation: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1356600-24-2) Synthesis and NMR Data." Pope Biotech.
- Benchchem. "Navigating the Tautomeric Landscape: A Comparative 1H NMR Analysis of Ethyl 2,4-dioxopentanoate and Its Heterocyclic Progeny." Benchchem.
Sources
A Comprehensive Guide to the Safe Disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][4]
-
Toxicity: Although acute toxicity data is limited, many organic iodides are considered toxic. Ingestion may be harmful.
Given its classification as a halogenated organic compound, it falls under specific waste disposal regulations due to the potential for forming persistent environmental pollutants if not handled correctly.
Core Principles of Disposal
The disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate must adhere to the hazardous waste regulations established by agencies such as the Environmental Protection Agency (EPA) in the United States.[5] A fundamental principle is the segregation of halogenated organic waste from non-halogenated waste streams.[6][7] This is because the disposal methods for these two categories differ significantly, and mixing them can increase disposal costs and environmental risks.
Personal Protective Equipment (PPE)
Prior to handling Ethyl 4-iodo-5-methylisoxazole-3-carboxylate for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 compliant) | To prevent eye contact which can cause serious irritation.[3][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][3] |
| Body Protection | Laboratory coat or long-sleeved clothing | To protect skin from accidental splashes.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][2] | To prevent inhalation and respiratory tract irritation. |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[6] The container must be made of a material compatible with the chemical and be leak-proof with a secure lid.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 4-iodo-5-methylisoxazole-3-carboxylate," and the associated hazards (e.g., Irritant, Toxic).[7][10]
-
Segregation: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[6][11] Incompatible materials should never be stored together.[10]
2. Storage of Chemical Waste:
-
Location: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[2][10][12]
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1][7][9] Regularly inspect the container for any signs of leakage or degradation.[10]
3. Disposal Procedure:
-
Licensed Waste Disposal: The ultimate disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate must be conducted by a licensed hazardous waste disposal company.[13][14]
-
Incineration: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the preferred method for the destruction of halogenated organic compounds.[14]
-
Landfill Prohibition: Direct landfilling of this type of waste is generally prohibited.[12]
4. Handling of Empty Containers:
-
Rinsing: A container that held Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as halogenated hazardous waste.[15]
-
Container Disposal: Once properly cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][4]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
Caption: Workflow for the safe disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). GIZ. Retrieved from [Link]
-
Effective Chemical Waste Disposal Strategies. (2025, August 18). Environmental Marketing Services. Retrieved from [Link]
-
5-Methyl-4-isoxazolecarboxylic acid Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
-
Halogenated Waste. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. danielshealth.com [danielshealth.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. louisville.edu [louisville.edu]
- 8. fishersci.fi [fishersci.fi]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Effective Chemical Waste Disposal Strategies [emsllcusa.com]
- 11. mn.uio.no [mn.uio.no]
- 12. biomedico.uff.br [biomedico.uff.br]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Foundational Safety Principles: Engineering Controls as the First Line of Defense
Before any personal protective equipment (PPE) is even selected, our primary efforts should focus on engineering controls to minimize exposure. The principle is simple: remove the hazard at its source.
All work involving the handling of solid Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated, significantly reducing the risk of inhalation.[1] Ensure that the fume hood has been recently certified and that you are working with the sash at the appropriate height to maintain optimal airflow.
Emergency equipment, including an eyewash station and a safety shower, must be readily accessible and unobstructed in the immediate vicinity of your workspace.[3][6]
Personal Protective Equipment (PPE): Your Last and Most Personal Line of Defense
While engineering controls are designed to contain the hazard, PPE is your personal barrier against any potential exposure. The selection of appropriate PPE is a critical step in ensuring your safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4][5] |
| Skin Protection | - Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged or immersive contact, consider heavier-duty gloves and always consult the manufacturer's chemical resistance guide.[1] - Lab Coat: A standard, long-sleeved laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory.[1] | Prevents skin contact, which can cause irritation.[2][3][4][5] Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects personal clothing from contamination.[1] |
| Respiratory Protection | All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required.[1][4] | Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control.[1] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is essential for minimizing risk.
Pre-Operational Checklist:
-
Review the Safety Information: Before beginning any work, re-familiarize yourself with the known hazards of similar compounds.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that the eyewash station and safety shower are accessible.
-
Assemble and Inspect PPE: Ensure that all necessary PPE is available and in good condition.
-
Prepare a Spill Kit: Have a spill kit readily accessible in the event of an accidental release.
Step-by-Step Handling Procedure:
-
Donning PPE: Before handling the chemical, put on your lab coat, followed by safety goggles and any additional face protection. The final step is to don your gloves.
-
Transporting the Chemical: When moving the chemical from storage to the fume hood, keep the container sealed and use a secondary container to minimize the risk of spills.
-
Working in the Fume Hood:
-
Place the container of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate at least six inches inside the fume hood.
-
Carefully open the container.
-
If weighing the solid, do so within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
Securely close the primary container.
-
Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
Remove PPE in the reverse order it was put on: gloves first, then face protection, and finally the lab coat.
-
Wash your hands thoroughly with soap and water after removing your PPE.[4]
-
Disposal Plan: Responsible Stewardship
Proper disposal of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused Ethyl 4-iodo-5-methylisoxazole-3-carboxylate and solutions containing it should be disposed of as hazardous waste.[2][3] Do not pour it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as used gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste. Place these items in a designated, sealed waste container.
-
Waste Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste. Ensure that the waste container is properly labeled.
Visualizing the Safety Workflow
To aid in understanding the decision-making process for safe handling, the following diagram illustrates the key steps and considerations.
Caption: A step-by-step workflow for the safe handling of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.
References
- Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxyl
- SAFETY DATA SHEET - 5-Methyl-4-isoxazolecarboxylic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Ethyl imidazole-4-carboxyl
- 4-Iodo-5-methylisoxazole. CymitQuimica.
- MATERIAL SAFETY D
- Personal Protective Equipment Guidance.
- SAFETY DATA SHEET - 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. Fisher Scientific. (2023, September 1).
- SAFETY DATA SHEET - ReadyPl
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Ethyl 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4- carboxylic acid. Synquest Labs.
- Ethyl 5-methylisoxazole-4-carboxylate - SAFETY D
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxyl
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
